molecular formula C14H24N2O2Si B3040253 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide CAS No. 179055-96-0

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Cat. No.: B3040253
CAS No.: 179055-96-0
M. Wt: 280.44 g/mol
InChI Key: MLASCKILMYIEBF-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide is a useful research compound. Its molecular formula is C14H24N2O2Si and its molecular weight is 280.44 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2Si/c1-14(2,3)19(4,5)18-10-11-6-8-12(9-7-11)13(17)16-15/h6-9H,10,15H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLASCKILMYIEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151327
Record name 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide
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Molecular Weight

280.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-96-0
Record name 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179055-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed protocol for the synthesis of 4-(tert-butyldimethylsilyloxy)methylbenzhydrazide, a valuable intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction

This compound serves as a key building block in organic synthesis. The presence of a silyl-protected hydroxymethyl group and a benzhydrazide moiety makes it a versatile precursor for the introduction of a variety of functional groups. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under various reaction conditions while allowing for selective deprotection, a critical feature in multi-step synthetic campaigns.[4]

This guide will detail a reliable two-step synthesis route commencing from the commercially available starting material, methyl 4-(hydroxymethyl)benzoate. The synthesis involves the protection of the primary alcohol as a TBDMS ether, followed by the conversion of the methyl ester to the corresponding hydrazide.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process as illustrated below. The initial step involves the silylation of the primary alcohol of methyl 4-(hydroxymethyl)benzoate. The subsequent step is the hydrazinolysis of the methyl ester to yield the final product.

Synthesis_Pathway A Methyl 4-(hydroxymethyl)benzoate B Methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate A->B  TBDMS-Cl, Imidazole  DMF, rt C This compound B->C  NH2NH2·H2O  Ethanol, reflux

Caption: Two-step synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate

This initial step focuses on the selective protection of the primary alcohol of methyl 4-(hydroxymethyl)benzoate using tert-butyldimethylsilyl chloride (TBDMS-Cl). Imidazole is employed as a base to neutralize the HCl generated during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 4-(hydroxymethyl)benzoate166.1710.01.66 g
Tert-butyldimethylsilyl chloride (TBDMS-Cl)150.7212.01.81 g
Imidazole68.0825.01.70 g
N,N-Dimethylformamide (DMF)--20 mL
Diethyl ether--For extraction
Saturated aqueous NaHCO₃ solution--For washing
Brine--For washing
Anhydrous MgSO₄--For drying

Step-by-Step Procedure:

  • To a stirred solution of methyl 4-(hydroxymethyl)benzoate (1.66 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) at room temperature, add imidazole (1.70 g, 25.0 mmol).

  • Stir the mixture until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (1.81 g, 12.0 mmol) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate as a colorless oil.

Rationale for Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves both the starting material and the reagents.

  • Base: Imidazole acts as a base to quench the HCl byproduct and also catalyzes the silylation reaction. An excess is used to ensure the reaction goes to completion.[5]

  • Purification: Column chromatography is essential to remove any unreacted starting material, excess silylating agent, and other byproducts to ensure the purity of the intermediate for the subsequent step.

PART 2: Synthesis of this compound

The second and final step involves the conversion of the methyl ester of the silylated intermediate to the desired benzhydrazide via reaction with hydrazine hydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate280.468.02.24 g
Hydrazine hydrate (80% in water)50.0680.0~5.0 mL
Ethanol--30 mL
Cold water--For precipitation

Step-by-Step Procedure:

  • Dissolve methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate (2.24 g, 8.0 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (80% in water, ~5.0 mL, 80.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture with stirring until a white precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.[6]

Rationale for Experimental Choices:

  • Reagent: A large excess of hydrazine hydrate is used to drive the equilibrium towards the formation of the thermodynamically more stable hydrazide.[7][8]

  • Solvent: Ethanol is a suitable solvent for both the starting ester and hydrazine hydrate, and its boiling point allows for a convenient reflux temperature.

  • Work-up: Precipitation with cold water is an effective method for isolating the solid product, as hydrazides are often sparingly soluble in water. Recrystallization is a standard and effective technique for purifying solid organic compounds.[6]

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons, the methylene protons adjacent to the silyl ether, and the protons of the tert-butyl and dimethylsilyl groups, as well as the NH and NH₂ protons of the hydrazide moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the hydrazide, the C=O stretch of the amide, and the Si-O-C bond.[2]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of this compound. By understanding the rationale behind each step, from the choice of reagents to the purification methods, researchers can confidently execute this synthesis and adapt it for their specific applications. The self-validating nature of the described protocol, with clear monitoring and purification steps, ensures the attainment of a high-purity final product, which is crucial for subsequent applications in research and development.

References

  • PubChem. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325. National Institutes of Health. [Link]

  • Saeed, H.H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
  • Fluka.
  • Padron, J.I., et al. (2006). Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines. Molecules, 11(12), 985-996.
  • Bennett, J., Roux, A., & Murphy, P.V. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside. Molbank, 2017(2), M935.
  • Zhang, H., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(10), 2499.
  • Unlock Chemystery. (2019, April 26). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! [Video]. YouTube. [Link]

  • Supporting Information for: A Practical Flow Synthesis of Hydrazine Derivatives
  • Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(18), 10-17.
  • Harmand, T.J., et al. (2016). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
  • Taha, M., et al. (2016).
  • WO2016046843A1 - Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.
  • Mamedov, V.A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5898-5904.
  • Mohammed, H.S. (2016). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journal of Chemistry, 2(1), 1-8.
  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8049.
  • Fun, H.-K., et al. (2013). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1056-o1059.
  • Yüksek, H., et al. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 239-254.
  • Taylor, M.S. (2013). Regioselective Silylation of Pyranosides Using a Boronic Acid / Lewis Base Co-Catalyst System. Organic & Biomolecular Chemistry, 11(35), 5859-5862.
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  • EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

Sources

what is the structure of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a specialized organic compound with significant potential in medicinal chemistry and drug development. We will explore its molecular structure, outline a robust synthetic pathway with detailed protocols, and discuss its promising applications, grounded in the established bioactivity of its core functional motifs.

Molecular Structure and Rationale for Interest

This compound is a bifunctional molecule integrating two key chemical entities: a benzhydrazide core and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group.

  • Benzhydrazide Core : The benzhydrazide moiety is a well-established pharmacophore. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties[1][2]. The hydrazide group (-CONHNH₂) is a versatile chemical handle, readily converted into hydrazones, oxadiazoles, and other heterocyclic systems, making it a valuable scaffold in the synthesis of diverse compound libraries for drug screening[3][4].

  • TBDMS-Protected Benzylic Alcohol : The 4-position of the benzene ring is substituted with a (tert-butyldimethylsilyloxy)methyl group. The tert-butyldimethylsilyl (TBDMS) ether is one of the most widely used protecting groups for alcohols in organic synthesis[5]. Its popularity stems from its ease of installation, stability across a broad range of reaction conditions, and selective removal using fluoride ions (e.g., TBAF) or acidic conditions[6][7]. This feature is critical for multi-step syntheses of complex molecules. Furthermore, beyond its role as a protecting group, the incorporation of a TBDMS group has been shown to enhance the cytotoxic activity of certain molecules against human tumor cells, suggesting it may also contribute to the overall pharmacological profile[8].

The combination of these two groups in a single molecule creates a promising intermediate for the development of novel therapeutic agents. The TBDMS group provides stability and allows for further chemical modifications on other parts of a larger molecule, while the benzhydrazide core serves as a platform for introducing diverse functionalities to modulate biological activity.

Structural Diagram

Caption: Chemical structure of this compound.

Synthetic Strategy and Experimental Protocols

A logical and efficient three-step synthesis for this compound can be proposed starting from commercially available 4-(hydroxymethyl)benzoic acid. The workflow involves esterification, selective protection of the benzylic alcohol, and subsequent hydrazinolysis.

Overall Synthetic Workflow

workflow A 4-(Hydroxymethyl)benzoic Acid B Methyl 4-(hydroxymethyl)benzoate A->B Step 1: Esterification (MeOH, H₂SO₄) C Methyl 4-((tert-butyldimethylsilyloxy) methyl)benzoate B->C Step 2: Silylation (TBDMSCl, Imidazole, DMF) D 4-(Tert-butyldimethylsilyloxy) methylbenzhydrazide C->D Step 3: Hydrazinolysis (N₂H₄·H₂O, EtOH)

Caption: Proposed three-step synthesis of the target compound.

Step 1: Esterification of 4-(Hydroxymethyl)benzoic Acid

Causality: The synthesis begins by converting the carboxylic acid to a methyl ester. This is necessary because the subsequent hydrazinolysis step proceeds much more cleanly and efficiently with an ester than with a carboxylic acid, which would form a salt with the basic hydrazine.

Protocol:

  • To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-(hydroxymethyl)benzoate, which can often be used in the next step without further purification.

Step 2: Selective Silylation of Methyl 4-(hydroxymethyl)benzoate

Causality: The primary benzylic hydroxyl group is protected as a TBDMS ether. This protocol, based on the Corey procedure, is highly effective for silylating alcohols[6]. The use of imidazole as a base and dimethylformamide (DMF) as a solvent ensures a high yield[6][9]. The steric bulk of the TBDMS group ensures high selectivity for the less hindered primary alcohol[5].

Protocol:

  • Dissolve methyl 4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous DMF (approx. 0.5 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically 2-4 hours).

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate.

Step 3: Hydrazinolysis of the Ester

Causality: The final step involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine hydrate to form the target benzhydrazide. This is a standard and high-yielding method for preparing hydrazides from their corresponding esters[10][11][12].

Protocol:

  • Dissolve methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate (1.0 eq) in ethanol (approx. 0.3 M).

  • Add hydrazine hydrate (10.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent in vacuo.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization and Data

The synthesized compound and its intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Key Signals
Methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate ¹H NMRSignals for aromatic protons (AA'BB' system, ~7.4-8.0 ppm), singlet for the benzylic CH₂ (~4.8 ppm), singlet for the ester methyl group (~3.9 ppm), singlet for the silyl methyls (~0.1 ppm), and a singlet for the tert-butyl group (~0.9 ppm).
¹³C NMRResonances for the ester carbonyl, aromatic carbons, benzylic carbon, ester methyl carbon, and the distinct carbons of the TBDMS group.
Mass SpecMolecular ion peak corresponding to its mass.
This compound ¹H NMRDisappearance of the ester methyl signal. Appearance of broad signals for the -NHNH₂ protons. Aromatic and TBDMS signals will remain, with slight shifts.
IRAppearance of N-H stretching bands (~3200-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency compared to the ester.
Mass SpecMolecular ion peak confirming the final product's mass.

Applications in Drug Development and Medicinal Chemistry

The structure of this compound makes it a highly valuable building block for the synthesis of potential therapeutic agents.

  • Scaffold for Bioactive Hydrazones : The terminal -NH₂ group of the hydrazide is readily condensed with a wide array of aldehydes and ketones to form hydrazone derivatives[10][13]. Hydrazones are a class of compounds with extensive pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2]. This allows for the rapid generation of a library of diverse molecules for biological screening.

  • Precursor to Heterocyclic Compounds : Benzhydrazides are key precursors for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, which are present in numerous clinically used drugs[3].

  • Modulation of Physicochemical Properties : The lipophilic TBDMS group can enhance the molecule's ability to cross cellular membranes. Its presence can be strategically used to improve pharmacokinetic properties, such as oral absorption or distribution into specific tissues.

  • Platform for Prodrug Design : The TBDMS ether can be designed to be cleaved in vivo by specific enzymes or under certain physiological pH conditions, releasing a bioactive molecule containing a 4-(hydroxymethyl)benzhydrazide core. This prodrug strategy can be employed to improve drug delivery, reduce toxicity, or enhance therapeutic efficacy.

Conclusion

This compound is a strategically designed synthetic intermediate that combines a versatile, biologically relevant benzhydrazide core with a robust and selectively cleavable TBDMS protecting group. The synthetic route outlined in this guide is efficient and relies on well-established, high-yielding chemical transformations. The unique structural features of this compound make it an attractive starting point for researchers and scientists engaged in the discovery and development of novel small-molecule therapeutics.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • Kowalska, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC. Retrieved from [Link]

  • MDPI. (2006). Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines. Retrieved from [Link]

  • Elsevier. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Donadel, O. J., et al. (2005). The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. PubMed. Retrieved from [Link]

  • Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • MDPI. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • University of Regensburg. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Pensoft Publishers. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Retrieved from [Link]

  • Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Retrieved from [Link]

  • TBDMSCl in Organic Synthesis: A Chemist's Guide to Protecting Groups. (n.d.). Retrieved from [Link]

  • Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • Connect Chemistry. (2016). tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Retrieved from [Link]

Sources

Technical Monograph: 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Building Blocks in Medicinal Chemistry

Executive Technical Summary

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide is a specialized synthetic intermediate designed for high-precision medicinal chemistry and linker design.[1] It functions as a bifunctional scaffold , featuring a reactive hydrazide nucleophile and a masked hydroxymethyl group protected by a robust tert-butyldimethylsilyl (TBS) ether.[1]

Its primary utility lies in its orthogonality : the hydrazide moiety can undergo extensive functionalization (e.g., Schiff base formation, heterocyclization to 1,3,4-oxadiazoles, or peptide coupling) while the TBS group remains inert. Conversely, the TBS group can be selectively deprotected to reveal a primary alcohol for further conjugation, making this compound a critical node in fragment-based drug discovery (FBDD) and the synthesis of antibody-drug conjugate (ADC) linkers.

Physicochemical Architecture

Molecular Identity
  • Systematic Name: 4-{[(tert-butyldimethylsilyl)oxy]methyl}benzohydrazide[1]

  • Molecular Formula: C₁₄H₂₄N₂O₂Si

  • Molecular Weight: 280.44 g/mol [1]

  • Core Structure: Para-substituted benzene ring linking a hydrazide and a silyl-protected alcohol.[1]

Predicted Properties Profile

Note: As a specialized intermediate, specific experimental constants are derived from structural analogues (e.g., 4-tert-butylbenzhydrazide and benzyl silyl ethers).[1]

PropertyValue / DescriptionCausality
Physical State Crystalline SolidHydrogen bonding network of the hydrazide motif (-CONHNH₂).[1]
Melting Point ~110–130 °C (Est.)[1]Benzhydrazides typically melt >100°C; TBS adds lipophilicity but disrupts packing slightly compared to free alcohols.[1]
Solubility (Organic) High (DCM, THF, EtOAc)The greasy tert-butyl and methyl silyl groups significantly enhance solubility in non-polar solvents compared to the parent hydroxy-hydrazide.
Solubility (Aqueous) Low / InsolubleThe hydrophobic TBS shield dominates the polar hydrazide headgroup.
Stability Hydrolytically StableTBS ethers are stable to aqueous base and mild acid; Hydrazides are stable to air but reactive toward aldehydes.[1]

Synthetic Architecture & Optimization

The synthesis of this compound requires a strict order of operations to prevent self-polymerization or premature reactivity.[1] The optimal route utilizes Methyl 4-(hydroxymethyl)benzoate as the starting material.[1]

Reaction Workflow Diagram

SynthesisWorkflow Start Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) Step1 Step 1: Silylation (TBSCl, Imidazole, DMF) Start->Step1 Nucleophilic Subst. Inter Intermediate: Methyl 4-(TBS-oxymethyl)benzoate Step1->Inter 95%+ Yield Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Inter->Step2 Acyl Substitution Product Target: 4-(TBS-oxymethyl)benzhydrazide Step2->Product Orthogonal Survival of TBS

Figure 1: Two-step synthetic pathway ensuring chemoselective protection before hydrazide installation.

Detailed Experimental Protocols
Step 1: Silylation of the Alcohol

Rationale: The alcohol must be protected before hydrazide formation to avoid competitive side reactions and to solubilize the intermediate.

  • Charge a reaction vessel with Methyl 4-(hydroxymethyl)benzoate (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Add Imidazole (2.5 equiv).[1][2] Note: Imidazole acts as both a base and a nucleophilic catalyst.

  • Cool to 0°C and add TBSCl (1.2 equiv) portion-wise.

  • Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/Imidazole, then brine. Dry over MgSO₄ and concentrate.

    • Validation: Product should be a clear oil or low-melting solid.[1]

Step 2: Hydrazinolysis (The Critical Step)

Rationale: TBS ethers are generally stable to hydrazine hydrate at reflux, allowing the conversion of the ester to the hydrazide without deprotection.

  • Dissolve the TBS-protected ester (from Step 1) in Ethanol (0.3 M).

  • Add Hydrazine Hydrate (5.0–10.0 equiv). Note: Excess hydrazine is crucial to prevent the formation of the symmetrical dimer (diacylhydrazine).

  • Reflux (80°C) for 4–8 hours.

  • Monitor: Disappearance of the ester spot on TLC.

  • Isolation: Concentrate the solvent to ~20% volume.[1][3] Cool to 0°C. The product often precipitates.[1] If not, add cold water to induce precipitation. Filter and wash with cold hexanes.[1]

    • Safety: Hydrazine is a potent carcinogen and unstable.[1] Use in a fume hood.[1]

Orthogonal Reactivity Profile

The defining feature of this molecule is its ability to react selectively at either the "Head" (Hydrazide) or the "Tail" (TBS Ether).

Reactivity Logic Map

ReactivityMap cluster_Hydrazide Hydrazide Reactivity (Nucleophilic) cluster_TBS TBS Reactivity (Protective Group) Core 4-(TBS-oxymethyl)benzhydrazide H1 Aldehydes/Ketones Core->H1 Condensation H2 Carboxylic Acids/Coupling Core->H2 Amide Coupling H3 Cyclodehydration (POCl3/TsCl) Core->H3 Heterocycle Formation T1 Fluoride Source (TBAF) Core->T1 Deprotection T2 Acidic Hydrolysis (HCl/MeOH) Core->T2 Deprotection Prod_H1 Acyl Hydrazones (Schiff Bases) H1->Prod_H1 Prod_H3 1,3,4-Oxadiazoles H3->Prod_H3 Prod_T1 Free Alcohol: 4-(Hydroxymethyl)benzhydrazide T1->Prod_T1

Figure 2: Orthogonal reaction pathways allowing selective elaboration.

Mechanistic Insights[3]
  • Hydrazone Formation (Schiff Base): The terminal amino group (-NH₂) is highly nucleophilic (alpha-effect).[1] It reacts rapidly with aldehydes to form acyl hydrazones.[1] Crucially, the TBS group survives these mild acidic/neutral conditions.

  • 1,3,4-Oxadiazole Synthesis: Cyclization often requires dehydrating agents like POCl₃ or Burgess Reagent.[1]

    • Warning: POCl₃ can generate HCl in situ, which might cleave the TBS group. For this substrate, TsCl/Pyridine or Burgess Reagent is recommended to maintain the TBS group during cyclization.

  • TBS Deprotection: If the free alcohol is required (e.g., to attach a payload), treatment with TBAF (Tetra-n-butylammonium fluoride) in THF effectively cleaves the Si-O bond driven by the formation of the strong Si-F bond (~140 kcal/mol).[1]

Application Case Study: Linker Synthesis

Scenario: A researcher needs to link a hydrophobic drug (Drug-CHO) to a solubilizing tag, but requires a free hydroxyl group on the linker for later attachment to a protein.

  • Coupling: React 4-(TBS-oxymethyl)benzhydrazide with Drug-CHO (aldehyde functionalized drug) in Ethanol with catalytic acetic acid.

    • Result: Drug-CH=N-NH-CO-Ph-CH₂-OTBS.[1]

  • Deprotection: Treat the conjugate with TBAF/THF.[1]

    • Result: Drug-CH=N-NH-CO-Ph-CH₂-OH.[1]

  • Conjugation: The newly revealed -OH is activated (e.g., as a carbonate or carbamate) and attached to the protein lysine residues.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][5] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for TBS stability/cleavage conditions).

  • Khan, A. T., & Mondal, E. (2003).[6] A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers.[1][5][6] Synlett, 2003(05), 0694-0698.

  • PubChem. (n.d.).[1] Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4).[1][7] National Library of Medicine.[1]

Sources

Strategic Use of TBDMS Protection in Bioactive Benzhydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic implementation of the tert-Butyldimethylsilyl (TBDMS) protecting group in the synthesis of benzhydrazide derivatives.

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Orthogonal Advantage

Benzhydrazide derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent anticancer (e.g., EGFR inhibition), antimicrobial, and anti-inflammatory properties. However, the synthesis of these molecules often presents a chemoselective challenge: the coexistence of nucleophilic hydrazide moieties (–CONHNH₂–) and reactive phenolic hydroxyl groups on the benzene ring.

The TBDMS protecting group serves as a critical tactical tool in this context. unlike permanent alkyl ethers (e.g., –OMe) which require harsh demethylation conditions that can degrade hydrazide linkages, TBDMS offers fluoride-labile orthogonality . This allows researchers to mask phenolic sites during hydrazide functionalization (acylation, alkylation, Schiff base formation) and reveal them under mild, neutral conditions, preserving the integrity of the sensitive benzhydrazide core.

Structural Rationale & Mechanistic Logic

The Chemoselective Conflict

In the synthesis of complex benzhydrazides, free phenolic hydroxyls compete with the hydrazide nitrogen for electrophiles.

  • Without Protection: Acylation/alkylation leads to O-alkylation side products or polymerization.

  • With TBDMS: The bulky tert-butyl group sterically shields the oxygen, rendering it inert to basic conditions and nucleophilic attack, while the silyl ether bond remains stable to the hydrazine hydrate often used to generate the hydrazide from esters.

Stability Profile
  • Base Stability: High.[1][2] TBDMS ethers survive the basic conditions of hydrazinolysis (Esters

    
     Hydrazides).
    
  • Acid Stability: Moderate. Stable to weak acids used in Schiff base formation; cleaved by strong acids (TFA, HCl).

  • Fluoride Lability: High.[3][4] The thermodynamic driving force of the Si–F bond (approx. 140 kcal/mol) vs. Si–O (approx. 110 kcal/mol) allows deprotection under neutral conditions (TBAF).

Synthesis Pathway Visualization

The following diagram illustrates the standard workflow where TBDMS protects the phenolic "anchor" while the hydrazide "tail" is elaborated.

TBDMS_Workflow Figure 1: TBDMS-Directed Synthesis of Benzhydrazide Derivatives Start 4-Hydroxybenzoic Acid/Ester Step1 Silylation (TBDMS-Cl, Imidazole) Start->Step1 Intermediate1 TBDMS-Protected Ester Step1->Intermediate1 Yield >90% Step2 Hydrazinolysis (N2H4·H2O, EtOH) Intermediate1->Step2 Intermediate2 TBDMS-Protected Benzhydrazide Step2->Intermediate2 Base Stable Step3 Functionalization (Aldehydes/Acyl Chlorides) Intermediate2->Step3 Intermediate3 Functionalized Scaffold Step3->Intermediate3 Chemo-selective Step4 Deprotection (TBAF or Acid) Intermediate3->Step4 Final Target Bioactive Benzhydrazide Step4->Final Fluoride Cleavage

Experimental Protocols

Protocol A: Efficient Silylation of Hydroxybenzoates

Context: Protection of the phenolic precursor before hydrazide formation.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.

    • Add Imidazole in one portion. Cool to 0°C.[5][6]

    • Add TBDMS-Cl portion-wise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 8:1). Product moves significantly higher (Rf ~0.8) than starting phenol.

  • Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/Imidazole, wash with brine, dry over Na₂SO₄.

  • Yield Expectation: 92–98%.

Protocol B: Hydrazinolysis of TBDMS-Esters

Context: Converting the ester to hydrazide without losing the silyl group.

  • Reagents: TBDMS-protected ester (1.0 equiv), Hydrazine hydrate (80%, 5–10 equiv), Ethanol (absolute).

  • Procedure:

    • Dissolve substrate in Ethanol.

    • Add Hydrazine hydrate dropwise.

    • Reflux at 78°C for 6–12 hours.

    • Critical Note: While TBDMS is base-stable, excessive reflux with highly concentrated hydrazine can sometimes cause minor desilylation. Monitor via LCMS.[5]

  • Purification: Cool to RT. The benzhydrazide often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize.

  • Validation: IR spectrum should show hydrazide doublets (–NH₂) around 3200–3300 cm⁻¹ and disappearance of ester C=O.

Protocol C: Regioselective Deprotection (Phenolic vs. Aliphatic)

Context: Removing TBDMS from the phenol in the final step.

MethodReagentsConditionsSelectivity/Note
Standard TBAF (1M in THF)0°C to RT, 30 minCleaves all silyl ethers. Fast. Can be basic; may affect sensitive acyl hydrazones.
Buffered TBAF + AcOH (1:1)0°C, 1 hBuffers basicity. Prevents side reactions on the hydrazide linker.
Phenol-Selective KHF₂MeOH, RTHighly Recommended. Selectively cleaves Phenolic-OTBDMS while leaving Aliphatic-OTBDMS intact (if present).
Acidic AcOH / H₂O / THF (3:1:[7]1)RT, 4–12 hSlower. Useful if the molecule contains fluoride-sensitive groups.

Troubleshooting & Optimization

The "Silanol Ghosting" Effect

Issue: During purification, TBDMS-OH (silanol) byproducts can co-elute with the product or streak on columns. Solution:

  • Use C18 Reverse Phase chromatography if possible.

  • If using Normal Phase, add 1% Triethylamine to the eluent to sharpen peaks, but ensure your hydrazide is stable.

Incomplete Deprotection with TBAF

Issue: Steric bulk around the benzhydrazide core (e.g., ortho-substituents) slows down fluoride attack. Solution:

  • Switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) which is a soluble, anhydrous fluoride source with better penetration.

  • Heat to 40°C.

Orthogonality Matrix

Use this logic table to plan multi-step synthesis involving TBDMS and Benzhydrazides.

Orthogonality cluster_0 Protecting Group Compatibility TBDMS TBDMS (Phenol) Cond_Acid Acid (TFA/HCl) TBDMS->Cond_Acid Cleaved (Slow) Cond_Base Base (NaOH/LiOH) TBDMS->Cond_Base Stable Cond_F Fluoride (TBAF) TBDMS->Cond_F Cleaved (Fast) Boc Boc (Hydrazide N) Boc->Cond_Acid Cleaved (Fast) Boc->Cond_Base Stable Boc->Cond_F Stable OMe OMe (Permanent) OMe->Cond_Acid Stable OMe->Cond_Base Stable OMe->Cond_F Stable

Caption: Orthogonality map showing TBDMS is the only group cleavable by Fluoride, allowing specific deprotection in the presence of Boc or Methyl ethers.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][5][8][9] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. Link

  • BenchChem Technical Support. (2025). Achieving Complete Deprotection of the TBDMS Group. BenchChem Protocols. Link

  • Konovalova, S. A., et al. (2020).[10] Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(6), 6883-6892. (Context for benzhydrazide bioactivity).

Sources

Technical Profile: 4-((Tert-butyldimethylsilyloxy)methyl)benzhydrazide

[1]

Executive Summary & Identity

4-((Tert-butyldimethylsilyloxy)methyl)benzhydrazide is a specialized synthetic intermediate used primarily in medicinal chemistry and organic synthesis.[1] It functions as a protected linker, combining a hydrazide moiety (reactive toward aldehydes, ketones, and carboxylic acids) with a tert-butyldimethylsilyl (TBDMS) protected benzylic alcohol.

This compound is frequently employed in the construction of chemical libraries, specifically for fragment-based drug discovery (FBDD) targeting ubiquitin-specific proteases (e.g., USP1) and nuclear hormone receptors.

Chemical Identity Data
PropertyDetail
Systematic Name 4-{[(tert-butyldimethylsilyl)oxy]methyl}benzohydrazide
Common Name TBDMS-protected 4-(hydroxymethyl)benzhydrazide
Molecular Formula C₁₄H₂₄N₂O₂Si
Molecular Weight 280.44 g/mol
Precursor CAS (Methyl Ester) 139706-48-2 (Methyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}benzoate)
Precursor CAS (Acid) 104292-83-3 (4-{[(tert-butyldimethylsilyl)oxy]methyl}benzoic acid)
Target CAS Note: As a reactive intermediate, the specific CAS for the hydrazide is often not indexed in public commercial registries.[1][2] It is synthesized directly from CAS 139706-48-2.

Synthesis & Production Protocol

The synthesis of this compound is a reliable two-step process starting from commercially available Methyl 4-(hydroxymethyl)benzoate .[1] The protocol ensures the stability of the silyl ether while converting the ester to the hydrazide.

Reaction Scheme

The following directed graph illustrates the stepwise conversion and causality of reagents.

SynthesisPathStartMethyl 4-(hydroxymethyl)benzoate(CAS 6908-41-4)Step1Step 1: Silyl Protection(TBDMS-Cl, Imidazole)Start->Step1 Nucleophilic Subst.InterMethyl 4-((TBDMS-oxy)methyl)benzoate(CAS 139706-48-2)Step1->Inter Yield: ~95%Step2Step 2: Hydrazinolysis(Hydrazine Hydrate, MeOH)Inter->Step2 Nucleophilic Acyl Subst.Final4-((TBDMS-oxy)methyl)benzhydrazide(Target Product)Step2->Final Yield: ~85-90%

Figure 1: Synthetic pathway from methyl 4-(hydroxymethyl)benzoate to the target hydrazide.

Detailed Methodology

Step 1: Protection of the Benzylic Alcohol

  • Reagents: Methyl 4-(hydroxymethyl)benzoate (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv), Imidazole (2.0 equiv).[1]

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).[1]

  • Procedure:

    • Dissolve the starting benzoate in DCM at 0°C.[1]

    • Add imidazole followed by portion-wise addition of TBDMS-Cl.

    • Allow to warm to room temperature (25°C) and stir for 4–12 hours.

    • Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.[1]

    • Validation: ¹H NMR should show the disappearance of the -OH signal and appearance of TBDMS signals (singlet at ~0.9 ppm for t-Bu, singlet at ~0.1 ppm for Si-Me₂).[1]

Step 2: Hydrazinolysis of the Ester

  • Reagents: Methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate (Intermediate), Hydrazine monohydrate (N₂H₄·H₂O, 5–10 equiv).

  • Solvent: Methanol or Ethanol (Absolute).[1]

  • Procedure:

    • Dissolve the intermediate ester in methanol.

    • Add hydrazine hydrate dropwise (excess hydrazine prevents dimer formation).

    • Reflux at 70–80°C for 3–6 hours.[1] Monitor by TLC (Ester spot disappears; lower Rf hydrazide spot appears).

    • Isolation: Concentrate the solvent under reduced pressure.[1][2][3][4] The excess hydrazine is removed via azeotropic distillation with ethanol or toluene.

    • Purification: Triturate the solid residue with cold diethyl ether or hexanes to remove impurities.[1] Recrystallize from Ethanol/Water if necessary.

Applications in Drug Discovery

This compound serves as a "masked" benzyl alcohol linker. The TBDMS group is stable to the basic conditions of hydrazide formation and subsequent Schiff base formation but can be selectively removed later using Fluoride sources (TBAF) or mild acid.

Key Workflows
  • Heterocycle Formation: The hydrazide is a precursor to 1,3,4-oxadiazoles (via cyclization with carboxylic acids/POCl₃) or 1,2,4-triazoles .

  • Schiff Base Library Construction: Reaction with various aldehydes yields acylhydrazones, which are screened for biological activity (e.g., USP1 inhibition).[1]

  • Fragment-Based Drug Design (FBDD): The TBDMS group increases lipophilicity (LogP), improving cell permeability during early-stage screening before the final deprotection step reveals the polar hydroxyl group for hydrogen bonding.[1]

Applicationscluster_0Pathway A: Heterocycle Synthesiscluster_1Pathway B: Linker StrategyHydrazide4-((TBDMS-oxy)methyl)benzhydrazideOxadiazole1,3,4-Oxadiazole Derivative(Bioisostere for Amide)Hydrazide->Oxadiazole + R-COOH / POCl3Triazole1,2,4-Triazole Derivative(Stable Linker)Hydrazide->Triazole + R-CN / HeatHydrazoneAcylhydrazone(Schiff Base)Hydrazide->Hydrazone + R-CHODeprotection4-(Hydroxymethyl)benzhydrazide(Active Warhead)Hydrazone->Deprotection TBAF / Acid

Figure 2: Divergent application pathways for the hydrazide intermediate.

Handling & Stability (E-E-A-T)

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly in air.

  • TBDMS Stability: The silyl ether is stable to bases (e.g., NaOH, Hydrazine) but labile to acids . Avoid acidic workups or exposure to HCl fumes, which will prematurely cleave the protecting group.

  • Safety: Hydrazine hydrate is toxic and a potential carcinogen.[1] All reactions involving hydrazine must be performed in a fume hood.

References

  • Synthesis of TBDMS-Benzoate Intermediate : Patent WO2022214053A1.[1] "Ubiquitin-specific protease 1 (USP1) inhibitor."[4] (2022).[1] Describes the synthesis of Methyl 4-(((tert-butyldimethylsilyl)oxy)methyl)benzoate (Int-1) and its conversion.

  • Hydrazide Formation Protocol: Journal of Medicinal Chemistry. "Design and Synthesis of Benzhydrazide Derivatives.
  • Chemical Identity (Acid Precursor) : PubChem Compound Summary. "4-{[(tert-butyldimethylsilyl)oxy]methyl}benzoic acid (CAS 104292-83-3)." [5]

  • Chemical Identity (Ester Precursor) : ChemicalBook. "Methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate (CAS 139706-48-2)."[5][6]

Technical Guide: 4-[(Tert-butyldimethylsilyloxy)methyl]benzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-[(tert-butyldimethylsilyloxy)methyl]benzhydrazide , a critical intermediate in medicinal chemistry and peptide synthesis.

Executive Summary

4-[(Tert-butyldimethylsilyloxy)methyl]benzhydrazide is a bifunctional synthetic building block (synthron) utilized primarily in drug discovery for the generation of heterocycles (e.g., 1,3,4-oxadiazoles) and as a cleavable linker in solid-phase synthesis. Its structure features a benzhydrazide core capable of condensation reactions and a para-benzylic alcohol protected by a silyl ether (TBDMS). This orthogonal protection strategy allows for the modification of the hydrazide terminus while preserving the benzylic oxygen for later functionalization.

Physicochemical Profile

Molecular Identity
  • IUPAC Name: 4-{[(tert-butyldimethylsilyl)oxy]methyl}benzohydrazide

  • Molecular Formula:

    
    
    
  • SMILES: CC(C)(C)(C)OCC1=CC=C(C=C1)C(=O)NN[1]

  • Key Functional Groups:

    • Primary Hydrazide (

      
      ): Nucleophilic, ready for heterocylization.
      
    • Silyl Ether (

      
      ): Acid-labile/Fluoride-labile protecting group.
      
Quantitative Data Table

The following data is calculated based on standard atomic weights and structural topology.

PropertyValueUnitNotes
Molecular Weight 280.44 g/mol Monoisotopic Mass: 280.1607
Exact Mass 280.1607DaUseful for HRMS validation
CLogP ~2.8 - 3.1-Lipophilic due to TBDMS group
H-Bond Donors 2-Hydrazide

H-Bond Acceptors 3-Carbonyl O, Ether O, Hydrazide N
Rotatable Bonds 5-High flexibility in linker region
Topological Polar Surface Area 64.3ŲModerate polarity

Synthetic Pathway & Protocols

The synthesis of this molecule requires a two-step sequence starting from methyl 4-(hydroxymethyl)benzoate . The protocol prioritizes the protection of the alcohol before the formation of the nucleophilic hydrazide to prevent polymerization or self-reaction.

Reaction Workflow (DOT Diagram)

SynthesisPath Start Methyl 4-(hydroxymethyl)benzoate (Starting Material) Step1 Step 1: Silyl Protection TBDMS-Cl, Imidazole DMF, 0°C to RT Start->Step1 Nu. Substitution Inter Intermediate: Methyl 4-(TBDMS-oxymethyl)benzoate Step1->Inter Yield: ~95% Step2 Step 2: Hydrazinolysis Hydrazine Hydrate Ethanol, Reflux Inter->Step2 Acyl Substitution Product Product: 4-[(TBDMS-oxy)methyl]benzhydrazide Step2->Product Yield: ~85-90%

Caption: Figure 1. Two-step synthetic route from methyl 4-(hydroxymethyl)benzoate to the target hydrazide.

Detailed Experimental Protocol
Step 1: TBDMS Protection

Objective: Mask the primary alcohol to prevent interference during subsequent acylation reactions.

  • Reagents: Methyl 4-(hydroxymethyl)benzoate (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Dissolve methyl 4-(hydroxymethyl)benzoate and imidazole in anhydrous DMF under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C in an ice bath.

    • Add TBDMS-Cl portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Quench with water. Extract with

      
       or EtOAc. Wash organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
    • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Hydrazinolysis

Objective: Convert the methyl ester to the hydrazide without cleaving the silyl ether.

  • Reagents: Intermediate Ester (1.0 eq), Hydrazine Hydrate (80% or 98%, 5.0–10.0 eq), Absolute Ethanol.

  • Procedure:

    • Dissolve the TBDMS-protected ester in absolute ethanol (0.2 M).

    • Add hydrazine hydrate dropwise at RT.

    • Heat the mixture to reflux (

      
      ) for 6–12 hours.
      
    • Note: TBDMS groups are generally stable to hydrazine at reflux, but prolonged exposure or moisture can lead to desilylation.

    • Workup: Cool to RT. Often the product precipitates upon cooling or concentration.

    • Remove excess hydrazine and solvent under reduced pressure (rotary evaporator).

    • Recrystallize from Ethanol/Hexane or trituruate with cold ether to obtain the white solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral features must be present. Absence of these signals indicates failure (e.g., desilylation or incomplete conversion).

TechniqueDiagnostic SignalInterpretation
1H NMR

ppm (s, 6H)
Si-Methyl groups (Confirm TBDMS presence)
1H NMR

ppm (s, 9H)
t-Butyl group (Confirm TBDMS presence)
1H NMR

ppm (s, 2H)
Benzylic

(Shifted downfield by Oxygen)
1H NMR

ppm (m, 4H)
Para-substituted aromatic system
1H NMR

ppm (bs, 1H)
Hydrazide

(Disappears with

)
MS (ESI)


Confirm intact mass

Applications in Drug Development

Precursor for 1,3,4-Oxadiazoles

The primary utility of this hydrazide is the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry found in anticancer (e.g., Zibotentan) and antiviral agents.

Mechanism: The hydrazide reacts with carboxylic acids (coupling agents: EDC/HOBt) or aldehydes (oxidative cyclization) to close the oxadiazole ring. The TBDMS group remains intact, allowing for late-stage deprotection (TBAF) to reveal the alcohol for further derivatization (e.g., attaching a solubilizing group or a second pharmacophore).

Application Workflow (DOT Diagram)

Applications cluster_path1 Pathway A: Heterocycle Formation Hydrazide 4-[(TBDMS-oxy)methyl]benzhydrazide Oxadiazole 1,3,4-Oxadiazole Scaffold (Biologically Active Core) Hydrazide->Oxadiazole + R-COOH / Cyclization Deprotection TBAF Treatment (Reveals Alcohol) Oxadiazole->Deprotection Selective Cleavage FinalDrug Target Drug Analog (e.g., Kinase Inhibitor) Deprotection->FinalDrug + Functionalization

Caption: Figure 2. Utilization of the hydrazide in diversity-oriented synthesis of bioactive oxadiazoles.

Stability & Handling

  • Moisture Sensitivity: While TBDMS is robust, the hydrazide moiety is hygroscopic. Store under inert gas (Argon/Nitrogen) at

    
    .
    
  • Acidity: Avoid strong acids during workup, as they will cleave the silyl ether (TBDMS is acid-labile) and potentially hydrolyze the hydrazide.

  • Solubility: Soluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in water and hexanes.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for TBDMS stability and cleavage conditions). Link

  • Narayana, B., et al. (2005). Synthesis of new 4-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-yl]-pyridine derivatives. Indian Journal of Chemistry, 44B, 1248-1251. (General protocol for hydrazide-to-oxadiazole conversion). Link

  • PubChem Compound Summary. (2025). Methyl 4-((tert-butyldimethylsilyl)oxy)benzoate (Precursor Data). National Center for Biotechnology Information. Link

Sources

starting materials for 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Starting Materials and Strategic Synthesis of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This guide outlines the optimal synthetic route for This compound (CAS 179055-96-0), a critical building block used primarily as a linker in medicinal chemistry and fragment-based drug discovery. The molecule features a benzhydrazide core capable of acylhydrazone formation, coupled with a tert-butyldimethylsilyl (TBS) protected benzyl alcohol.

The synthesis requires a delicate balance: installing a robust silyl protecting group while maintaining the reactivity of the ester for subsequent hydrazinolysis. This guide prioritizes Methyl 4-(hydroxymethyl)benzoate as the primary starting material due to its commercial availability, high purity profiles, and direct applicability to the two-step sequence (Silylation


 Hydrazinolysis).

Part 1: Starting Material Selection

The efficiency of this synthesis is determined by the initial scaffold. We evaluated three potential starting materials based on atom economy, reagent compatibility, and impurity risks.

Primary Candidate: Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4)
  • Recommendation: Primary Choice.

  • Rationale: This substrate contains the pre-formed methyl ester required for the final hydrazinolysis step and a primary benzyl alcohol ready for silylation. It eliminates the need for an initial esterification step, reducing the total step count.

  • Purity Requirement:

    
    98%. Impurities such as 4-formylbenzoate (aldehyde) can compete for hydrazine, leading to complex mixtures.
    
Alternative: 4-(Hydroxymethyl)benzoic acid (CAS 3006-96-0)
  • Status: Secondary Choice.

  • Drawback: Requires an initial esterification (e.g., MeOH/H

    
    SO
    
    
    
    ) to activate the carboxylic acid for hydrazine attack. Direct reaction of the acid with hydrazine often forms the salt rather than the hydrazide, necessitating harsh thermal conditions that may compromise the TBS group later.
Alternative: Terephthalic acid derivatives
  • Status: Not Recommended.

  • Drawback: Requires selective mono-reduction of a diester or di-acid, which is chemically challenging to control and requires extensive purification to remove over-reduced diol byproducts.

Part 2: Reagent Ecosystem & Causality

To ensure a "self-validating" protocol, we must understand why specific reagents are chosen.

ReagentRoleMechanistic Causality
TBSCl (tert-Butyldimethylsilyl chloride)Silylating AgentChosen over TMSCl for stability. The TBS group survives the nucleophilic attack of hydrazine in Step 2, whereas TMS would hydrolyze.
Imidazole Base / CatalystActs as a nucleophilic catalyst, forming a reactive

-silyl-imidazolium intermediate that transfers the silyl group to the alcohol faster than TBSCl alone.
Hydrazine Hydrate (80-100%) NucleophileThe alpha-effect makes hydrazine a potent nucleophile, allowing it to displace the methoxy group of the ester under conditions mild enough to preserve the silyl ether.
DMF (Anhydrous) SolventPolar aprotic solvent required to solubilize the polar intermediate and stabilize the transition state of the silylation.

Part 3: Synthesis Workflow & Protocols

Step 1: TBS Protection of the Benzyl Alcohol

Objective: Mask the hydroxyl group to prevent side reactions and increase lipophilicity.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Methyl 4-(hydroxymethyl)benzoate (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Activation: Add Imidazole (2.5 equiv) and stir at 0°C for 10 minutes.

  • Addition: Add TBSCl (1.2 equiv) portion-wise.

    • Note: Adding TBSCl as a solid prevents exotherms associated with solution addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash organics with saturated 
    
    
    
    and Brine to remove imidazole. Dry over
    
    
    .
  • Output: Methyl 4-(tert-butyldimethylsilyloxy)methylbenzoate (Intermediate A).

Step 2: Hydrazinolysis of the Ester

Objective: Convert the methyl ester to the hydrazide without cleaving the TBS group. Critical Control Point: Avoid acidic conditions during workup, as TBS is acid-labile.

Protocol:

  • Setup: Dissolve Intermediate A (1.0 equiv) in Ethanol or Methanol (5 mL/mmol).

  • Reagent: Add Hydrazine Hydrate (5.0 – 10.0 equiv).

    • Why Excess? Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (diacylhydrazine).

  • Reaction: Heat to reflux (70–80°C) for 4–12 hours.

    • Self-Validation: Monitor by TLC.[1] The non-polar ester spot will disappear, and a polar baseline spot (the hydrazide) will appear.

  • Workup:

    • Cool the mixture. The product often precipitates as a white solid upon cooling.

    • If solid forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in a minimum amount of cold ether/hexane to induce crystallization.

  • Purification: Recrystallization from Ethanol/Hexane if necessary.

  • Output: This compound .

Part 4: Visualization of the Pathway

The following diagram illustrates the reaction flow, including the critical intermediate and the divergence of potential side reactions if protocols are not followed.

SynthesisPathway SM Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) Intermediate Intermediate A: Methyl 4-(TBS-oxymethyl)benzoate (CAS 133642-20-3) SM->Intermediate Step 1: Silylation (Nucleophilic Substitution) Reagents1 TBSCl + Imidazole Solvent: DMF Reagents1->Intermediate Product Target: 4-(TBS-oxymethyl)benzhydrazide (CAS 179055-96-0) Intermediate->Product Step 2: Hydrazinolysis (Acyl Substitution) Dimer Side Product: Diacylhydrazine Dimer Intermediate->Dimer Low Hydrazine Equiv. Reagents2 Hydrazine Hydrate Solvent: EtOH, Reflux Reagents2->Product

Caption: Synthesis pathway from Methyl 4-(hydroxymethyl)benzoate to the target hydrazide, highlighting reagents and critical intermediates.

Part 5: Process Safety & Quality Control

Safety Data
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. All operations must be performed in a fume hood. Waste must be segregated (basic organic waste) and treated with bleach (hypochlorite) to neutralize residual hydrazine before disposal if required by local EHS protocols.

  • TBSCl: Moisture sensitive. Corrosive (generates HCl upon hydrolysis, though imidazole buffers this).

Analytical Checkpoints

To validate the synthesis without external assays, look for these NMR signatures:

  • Intermediate A (

    
     NMR):  Look for the TBS signals: two singlets at 
    
    
    
    ppm (Si-Me
    
    
    ) and a large singlet at
    
    
    ppm (Si-tBu). The benzylic protons (
    
    
    ) should shift slightly downfield compared to the starting material.
  • Final Product (

    
     NMR):  The methyl ester singlet (
    
    
    
    ppm) must disappear. New broad signals for the hydrazide protons (
    
    
    ) will appear, typically around
    
    
    ppm (
    
    
    ) and
    
    
    ppm (
    
    
    ).

References

  • Synthesis of TBS-protected Benzoates

    • Title: Reaction of methyl 4-(hydroxymethyl)
    • Source: Common Organic Chemistry.
    • URL:[Link] (General protocol validation).

  • Hydrazinolysis Methodology

    • Title: Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines.
    • Source: MDPI (Molecules 2006, 11(11), 897-906).
    • URL:[Link] (Demonstrates stability of TBS ethers to hydrazine conditions).

  • Compound Identification

    • Title: this compound (CAS 179055-96-0).[2][3]

    • Source: ChemicalBook.
  • Starting Material Specifications: Title: Methyl 4-(hydroxymethyl)benzoate Product Page. Source: Sigma-Aldrich.

Sources

Methodological & Application

Application Note: Orthogonal Bioconjugation via 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and targeted fluorescent probes, requires site-specific and orthogonal conjugation strategies. 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide (hereafter referred to as TBDMS-MBH ) serves as a highly specialized heterobifunctional linker designed for this purpose[1].

By combining a highly nucleophilic benzhydrazide moiety with a silyl-protected benzylic alcohol, TBDMS-MBH enables a two-stage, orthogonal bioconjugation workflow. The hydrazide selectively targets aldehydes (e.g., oxidized glycans) to form stable hydrazones, while the TBDMS group protects the latent hydroxyl group from unwanted side reactions. Following ligation, selective desilylation reveals a primary alcohol, providing a pristine chemical handle for the subsequent attachment of complex payloads.

Mechanistic Causality & Design Rationale

To achieve reproducible bioconjugation, it is critical to understand the thermodynamic and kinetic drivers behind each chemical step:

  • Site-Specific Aldehyde Generation: Glycoproteins (such as IgG antibodies) possess carbohydrate chains primarily localized to the Fc region. Mild periodate oxidation selectively cleaves the vicinal diols of terminal sialic acids, generating reactive aldehydes without disrupting the protein's tertiary structure or antigen-binding domains[2].

  • Aniline-Catalyzed Hydrazone Ligation: Direct reaction between an aldehyde and a hydrazide at mildly acidic pH is kinetically sluggish. To overcome this, aniline is introduced as a nucleophilic catalyst. Aniline rapidly reacts with the aldehyde to form an intermediate Schiff base. This protonated Schiff base is highly electrophilic and undergoes rapid transimination when attacked by the alpha-effect-driven nitrogen of the benzhydrazide. This catalytic loop accelerates hydrazone formation by 10- to 400-fold[3],[4].

  • Aromatic Hydrazone Stability: Unlike aliphatic hydrazides, the benzhydrazide core of TBDMS-MBH extends

    
    -conjugation into the newly formed hydrazone bond. This resonance stabilization makes the linkage highly resistant to hydrolysis, often eliminating the need for a secondary reduction step (e.g., using sodium cyanoborohydride)[2].
    
  • Orthogonal TBDMS Deprotection: The tert-butyldimethylsilyl (TBDMS) ether is completely stable during the acidic conditions of hydrazone ligation. To reveal the reactive benzylic alcohol, fluoride ions are used. Because the Silicon-Fluorine bond (582 kJ/mol) is significantly stronger than the Silicon-Oxygen bond (452 kJ/mol), fluoride selectively attacks the silicon atom, cleaving the protecting group[5]. In biological systems, water-soluble Ammonium Fluoride (

    
    ) is preferred over the traditional Tetrabutylammonium Fluoride (TBAF) to prevent protein denaturation.
    

ChemicalPathway A Oxidized Glycoprotein (Aldehyde) C TBDMS-Protected Hydrazone Conjugate A->C Aniline Catalyst pH 4.5-6.0 B 4-(TBDMS-oxy)methyl- benzhydrazide B->C Ligation D Deprotected Conjugate (Free Benzylic -OH) C->D NH4F or Mild Acid (Silyl Cleavage) E Final Bioconjugate (Carbamate/Ester) D->E DSC Activation + Payload-NH2

Chemical pathway of orthogonal bioconjugation using 4-(TBDMS-oxy)methylbenzhydrazide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized physicochemical parameters required to maintain protein integrity while maximizing conjugation efficiency.

Reaction StageReagents & CatalystsOptimal pHTempTimeTypical Conversion
1. Glycan Oxidation 1–10 mM

5.5 – 6.54°C30 min>95% aldehyde generation
2. Hydrazone Ligation 5–10 eq TBDMS-MBH, 10–100 mM Aniline4.5 – 6.020°C2–4 hrs80–90% conjugation
3. Silyl Deprotection 100 mM

(Aqueous)
5.0 – 7.020°C1–2 hrs>95% TBDMS cleavage
4. Payload Attachment 10–20 eq DSC, DIPEA, Payload-

7.5 – 8.520°C2–4 hrs70–85% payload coupling

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Quality Control (QC) checkpoints are embedded after every critical transformation to prevent the propagation of failed intermediates.

ExperimentalWorkflow Step1 1. Glycan Oxidation NaIO4 treatment (Generate Aldehydes) QC1 QC Checkpoint 1 Purpald Assay for Aldehydes Step1->QC1 Step2 2. Hydrazone Ligation TBDMS-MBH + 10 mM Aniline (pH 5.5) QC1->Step2 QC2 QC Checkpoint 2 LC-MS Mass Shift Analysis Step2->QC2 Step3 3. Silyl Deprotection Aqueous NH4F (Reveal -OH) QC2->Step3 Step4 4. Payload Conjugation DSC Activation & Amine Coupling Step3->Step4 QC3 QC Checkpoint 3 SEC & Payload-to-Antibody Ratio (PAR) Step4->QC3

Self-validating experimental workflow for glycoprotein labeling and payload conjugation.

Stage 1: Glycan Oxidation & Hydrazone Ligation
  • Oxidation: Dissolve the target glycoprotein (e.g., 5 mg/mL) in 100 mM Sodium Acetate buffer, pH 5.5. Protect from light. Add Sodium Metaperiodate (

    
    ) to a final concentration of 10 mM. Incubate at 4°C for 30 minutes.
    
  • Quenching & Desalting: Quench unreacted periodate by adding glycerol to a final concentration of 10% (v/v) for 5 minutes. Remove small molecules using a Zeba™ Spin Desalting Column pre-equilibrated with 100 mM Sodium Acetate, pH 5.5.

    • QC Checkpoint 1: React a 5 µL aliquot with Purpald reagent. A color change to purple confirms the presence of sterically unhindered aldehydes.

  • Ligation: To the oxidized protein, add Aniline to a final concentration of 10 mM. Immediately add 10 molar equivalents of TBDMS-MBH (dissolved in minimal DMSO; ensure final DMSO <5% v/v). Incubate at room temperature for 2 hours with gentle agitation.

  • Purification: Desalt the mixture into 100 mM Phosphate Buffer (PBS), pH 7.0.

    • QC Checkpoint 2: Analyze an aliquot via Intact Mass LC-MS. A mass shift corresponding to the addition of the TBDMS-MBH linker (

      
       Mass 
      
      
      
      +262 Da per conjugation site) validates successful ligation.
Stage 2: Orthogonal TBDMS Deprotection
  • Fluoride Cleavage: To the purified TBDMS-hydrazone conjugate, add an aqueous solution of Ammonium Fluoride (

    
    ) to a final concentration of 100 mM.
    
  • Incubation: Incubate at room temperature for 1.5 hours. The strong nucleophilicity of the fluoride ion toward silicon will quantitatively cleave the TBDMS group, releasing tert-butyldimethylsilyl fluoride and exposing the primary benzylic alcohol.

  • Purification: Remove the cleaved silyl byproducts and excess fluoride via a spin desalting column pre-equilibrated with PBS, pH 7.4.

Stage 3: Payload Conjugation via Carbamate Formation
  • Activation: Treat the deprotected conjugate with 20 molar equivalents of N,N'-Disuccinimidyl carbonate (DSC) to convert the primary alcohol into a highly reactive mixed carbonate. Incubate for 1 hour at pH 7.4.

  • Coupling: Add the desired amine-containing payload (e.g., Fluorophore-

    
     or Drug-
    
    
    
    ) at 10 molar equivalents. Adjust the pH to 8.0 using a mild base (e.g., 0.1 M Sodium Bicarbonate) to ensure the payload amine is unprotonated and nucleophilic. Incubate for 2 hours at room temperature.
  • Final Isolation: Purify the final bioconjugate using Size Exclusion Chromatography (SEC) to remove unreacted payload and cross-linked aggregates.

    • QC Checkpoint 3: Determine the Payload-to-Antibody Ratio (PAR) using UV-Vis spectroscopy (if the payload is a chromophore) or intact LC-MS.

References

  • ChemicalBook. this compound. ChemicalBook. 6

  • Dirksen, A., Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-15603. PubMed. 3

  • Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. 4

  • Wuts, P. G. M., Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. 5

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Elsevier Academic Press. 2

Sources

Technical Application Note: Precision Coupling of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide to Carbonyl-Functionalized Payloads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide details the protocol for conjugating 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide (hereafter referred to as Linker-1 ) to a carbonyl-containing payload (ketone or aldehyde) via hydrazone ligation.

Linker-1 is a bifunctional heterobifunctional linker. It presents a hydrazide moiety for "click-like" conjugation to ketones/aldehydes and a TBDMS-protected primary alcohol (benzyl position). The strategic value of this molecule lies in its orthogonality:

  • Coupling Step: The hydrazide reacts with the payload to form an acid-labile hydrazone bond (often used for pH-dependent drug release in lysosomes).

  • Deprotection Step: The TBDMS group is preserved during coupling but can be selectively removed later (using fluoride or mild acid) to reveal a hydroxyl group for further conjugation (e.g., to an antibody or solubilizing tag).

Critical Challenge: The TBDMS group is acid-sensitive. Hydrazone formation requires acid catalysis.[1] This protocol utilizes aniline catalysis at controlled pH (5.5–6.0) to accelerate the coupling while ensuring the integrity of the TBDMS protecting group.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbonyl carbon of the payload. Under standard conditions, this reaction is slow and reversible. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base (imine) intermediate with the carbonyl, which then rapidly transimines with the hydrazide.

Reaction Pathway Diagram

ReactionMechanism Payload Payload-C=O (Ketone/Aldehyde) Imine Schiff Base Intermediate Payload->Imine + Aniline - H2O Aniline Aniline (Catalyst) Aniline->Imine Imine->Aniline Recycled Product Final Conjugate (Hydrazone) Imine->Product + Linker-1 - Aniline Linker Linker-1 (Hydrazide) Linker->Product Water H2O

Figure 1: Aniline-catalyzed hydrazone ligation mechanism. The catalyst activates the carbonyl, bypassing the slow direct attack.

Materials & Equipment

Reagents
ReagentSpecificationRole
Linker-1 This compoundLinker (Nucleophile)
Payload Drug/Protein with Ketone or AldehydeElectrophile
Aniline ACS Reagent, >99.5% (Distilled preferred)Nucleophilic Catalyst
Solvent DMSO (Anhydrous) or MeOH/Buffer mixReaction Medium
Buffer 0.1 M Sodium Phosphate or Ammonium AcetatepH Control
Acid/Base 1M HCl / 1M NaOHpH Adjustment
Equipment
  • HPLC-MS (C18 column) for monitoring.

  • pH meter (micro-probe recommended).

  • Temperature-controlled mixer/shaker.

Experimental Protocol

Pre-Reaction Considerations (The "Tightrope")
  • pH Window: Hydrazone formation is optimal at pH 4.5. However, TBDMS cleavage accelerates < pH 4.0. We select pH 5.5–6.0 combined with 100 mM Aniline to maintain rate without deprotecting the TBDMS.

  • Stoichiometry: Use 1.5–2.0 equivalents of Linker-1 relative to the Payload to drive the equilibrium to completion.

Step-by-Step Procedure
Step 1: Stock Solution Preparation
  • Linker-1 Stock: Dissolve Linker-1 in DMSO to a concentration of 50 mM .

  • Payload Stock: Dissolve Payload in DMSO or suitable buffer to 10 mM .

  • Catalyst Buffer (2x): Prepare 200 mM Aniline in 0.2 M Sodium Phosphate buffer. Adjust pH carefully to 6.0 using HCl. Note: Aniline oxidizes over time; prepare fresh.

Step 2: Coupling Reaction
  • In a reaction vial, combine:

    • 100 µL Payload Stock (1.0 µmol final)

    • 40 µL Linker-1 Stock (2.0 µmol final, 2 eq)

    • 500 µL Catalyst Buffer (100 mM Aniline final)

    • 360 µL Water/DMSO (to adjust final volume to 1 mL)

  • Final Conditions: 1 mM Payload, 2 mM Linker, 100 mM Aniline, pH 6.0.

  • Incubation: Agitate at 25°C for 4–16 hours .

    • Optimization: If payload is an aldehyde, 2-4 hours is sufficient. Sterically hindered ketones may require 24 hours or 37°C.

Step 3: Monitoring (QC)
  • Take a 10 µL aliquot at t=0, 4h, and 16h.

  • Dilute into 90 µL Acetonitrile/Water (1:1).

  • Analyze via LC-MS.[2]

  • Success Criteria: Disappearance of Payload mass; appearance of Product mass (Payload + Linker - 18 Da).

  • Integrity Check: Ensure the Product mass corresponds to the TBDMS-protected species. If mass is (Product - 114 Da), TBDMS has fallen off (hydrolysis).

Step 4: Workup & Purification
  • Small Molecule Payload: Dilute reaction 10x with water and extract with Ethyl Acetate. The hydrazone is generally lipophilic. Wash organic layer with water to remove aniline.

  • Protein Payload: Perform Size Exclusion Chromatography (SEC) or Dialysis against PBS (pH 7.4) to remove excess linker and aniline.

Workflow Diagram

Workflow Start Start Prep Prepare Stocks: Linker (DMSO), Aniline (pH 6.0) Start->Prep Mix Combine: Payload + 2eq Linker + 100mM Aniline Prep->Mix Incubate Incubate: 25°C, 4-16 Hours Mix->Incubate QC LC-MS Check: Confirm Mass & TBDMS Integrity Incubate->QC Decision Complete? QC->Decision Decision->Incubate No Purify Purification: Extraction or SEC Decision->Purify Yes

Figure 2: Operational workflow for the coupling protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Equilibrium limitation or slow kinetics.Increase Aniline to 200 mM. Increase Linker excess to 5 eq.
TBDMS Loss (Deprotection) pH too low (< 4.5) or reaction too long.Raise pH to 6.5. Reduce temperature to 4°C (extend time).
Precipitation Poor solubility of Linker-1 in aqueous buffer.Increase % DMSO or DMF in the reaction mixture (up to 50%).
Hydrolysis of Hydrazone Workup pH too low.Ensure final storage buffer is neutral/basic (pH 7.4). Hydrazones are stable at neutral pH.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548. Link

    • Establishes the aniline catalysis method for hydrazone form
  • Corey, E. J., & Venkateswarlu, A. (1972).[3] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190-6191. Link

    • Foundational text on TBDMS stability and deprotection conditions.
  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link

    • Provides data on pH sensitivity of the hydrazone bond.
  • BenchChem Technical Support. (2025). "Conditions for removing TBDMS group in the presence of other protecting groups." BenchChem Application Notes. Link

    • Reference for orthogonal deprotection str

Sources

functionalization of the hydrazide group in 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of the Hydrazide Group in 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Introduction

The hydrazide functional group is a cornerstone in modern medicinal chemistry and drug development, serving as a versatile scaffold for creating a diverse array of bioactive molecules.[1][2] Its unique chemical reactivity, stemming from the presence of two adjacent nitrogen atoms, allows for a wide range of transformations including condensations, cyclizations, and substitutions.[3][4] These reactions enable the synthesis of important classes of compounds such as N-acylhydrazones and various nitrogen-containing heterocycles, which are prevalent in many therapeutic agents.[5][6][7]

This guide focuses on a particularly useful building block: This compound . This compound strategically combines a reactive benzhydrazide core with a tert-butyldimethylsilyl (TBDMS) ether protecting a benzylic alcohol. This design allows for selective functionalization of the hydrazide moiety while the hydroxyl group remains masked. The TBDMS group is valued for its robustness across many reaction conditions and its selective removal under specific, mild protocols.[8][9]

As Senior Application Scientists, our goal is to provide a detailed, experience-driven manual for researchers. This document moves beyond simple step-by-step instructions to explain the underlying principles, troubleshoot potential challenges, and ensure the reliable synthesis of complex derivatives. We will explore key transformations of the hydrazide group—hydrazone formation and heterocycle synthesis—and conclude with protocols for the strategic management of the TBDMS protecting group.

Part 1: Synthesis of N'-Acylhydrazones via Condensation

The condensation of a hydrazide with an aldehyde or ketone is one of the most fundamental and widely utilized reactions in this field, yielding N-acylhydrazones.[7][10] These structures are not only important final products with a range of biological activities but also serve as key intermediates for further transformations, such as oxidative cyclization.[5][11]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid.[12] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydrazide.[12] This is followed by a dehydration step to form the stable C=N double bond of the hydrazone. A mildly acidic pH (typically 4-6) is optimal, as a strongly acidic medium would protonate the hydrazide, rendering it non-nucleophilic.[12]

G cluster_0 Hydrazone Formation Workflow Start Dissolve Hydrazide & Aldehyde/Ketone in Ethanol Add_Acid Add catalytic glacial acetic acid Start->Add_Acid 1. Setup Reflux Reflux mixture (Monitor by TLC) Add_Acid->Reflux 2. Reaction Cool Cool to room temperature, then in ice bath Reflux->Cool 3. Isolation Filter Collect precipitate by vacuum filtration Cool->Filter Purify Purify by Recrystallization or Column Chromatography Filter->Purify 4. Purification Characterize Characterize Product (NMR, IR, MS) Purify->Characterize 5. Analysis

Caption: General workflow for N-acylhydrazone synthesis.

Experimental Protocol: General Procedure for N-Acylhydrazone Synthesis

This protocol is a robust starting point for the synthesis of various N-acylhydrazones from this compound.

Materials:

  • This compound (1.0 equiv)

  • Substituted aldehyde or ketone (1.0-1.1 equiv)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

  • Filtration apparatus

  • TLC plates (silica gel), appropriate eluent (e.g., Hexane:Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in absolute ethanol (approx. 0.2 M concentration).

  • Add the desired aldehyde or ketone (1.0-1.1 equiv) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[7][10]

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.[12][13] Reactions are often complete within 2-4 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[12][13]

Data Presentation: Characterization of Hydrazone Derivatives

The formation of the hydrazone can be confirmed by various spectroscopic methods.[1][3][14]

Technique Expected Observations Notes
¹H NMR Appearance of a new singlet for the imine proton (N=CH) around δ 8.0-8.5 ppm. A downfield shift of the amide N-H proton (δ > 11 ppm).[3][15]The exact chemical shifts will depend on the aldehyde/ketone used.
¹³C NMR Appearance of a new signal for the imine carbon (C=N) around δ 140-160 ppm.
FT-IR A strong C=N stretching vibration band appears around 1580-1640 cm⁻¹. The C=O stretch of the amide is typically observed around 1650-1680 cm⁻¹.[3]The N-H stretch is usually visible around 3200-3300 cm⁻¹.
Mass Spec The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated mass of the expected product.
Troubleshooting & Optimization
Problem Potential Cause Solution
Low or No Reaction Insufficient acid catalysis; Sterically hindered aldehyde/ketone.Add one more drop of acetic acid. If starting material is sterically hindered, increase reaction time and/or temperature.[12]
Product is an Oil The product has a low melting point or impurities are present.Try to induce crystallization by scratching the flask or triturating the oil with a non-polar solvent like cold hexane.[13] If this fails, purification by column chromatography is necessary.
Formation of Azine A common side reaction where the hydrazone condenses with a second equivalent of the aldehyde/ketone.[12]Use a slight excess of the hydrazide (1.1 equiv). Purify carefully by column chromatography to separate the desired product.

Part 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide groups.[16] A common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[17]

Mechanistic Rationale: The synthesis begins with the N-acylation of the starting hydrazide with a carboxylic acid (or its activated derivative like an acid chloride) to form a 1,2-diacylhydrazine. This intermediate is then subjected to dehydrative cyclization using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][17][18] The dehydrating agent activates the carbonyl oxygen, facilitating an intramolecular nucleophilic attack by the other carbonyl oxygen, followed by elimination of water to form the stable aromatic oxadiazole ring.

G cluster_1 1,3,4-Oxadiazole Synthesis Start Mix Hydrazide and Carboxylic Acid Add_POCl3 Add POCl₃ dropwise at 0°C Start->Add_POCl3 1. Setup Reflux Heat to reflux Add_POCl3->Reflux 2. Cyclization Quench Pour onto crushed ice & neutralize with NaHCO₃ Reflux->Quench 3. Work-up Filter Collect solid by filtration Quench->Filter Purify Purify by Recrystallization (e.g., from Ethanol) Filter->Purify 4. Purification

Caption: Workflow for 1,3,4-oxadiazole synthesis from a hydrazide.

Experimental Protocol: One-Pot Synthesis of 1,3,4-Oxadiazoles

This protocol describes a one-pot procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Materials:

  • This compound (1.0 equiv)

  • Substituted benzoic acid or other aromatic carboxylic acid (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3-5 equiv)

  • Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, ice bath, magnetic stirrer

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 equiv) and the desired carboxylic acid (1.0 equiv).

  • Cool the flask in an ice bath (0°C).

  • Slowly add phosphorus oxychloride (POCl₃, 3-5 equiv) dropwise to the mixture with vigorous stirring. Caution: The reaction can be exothermic. POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[18]

Part 3: Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are of great interest in drug discovery due to their wide range of pharmacological activities.[19][20] A classic and reliable method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[20]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring. The reaction is often carried out in an acidic or neutral medium.[21][22][23]

G cluster_2 Pyrazole Synthesis Start Dissolve Hydrazide and 1,3-Dicarbonyl in Ethanol Reflux Reflux mixture (Monitor by TLC) Start->Reflux 1. Reaction Evaporate Remove solvent under reduced pressure Reflux->Evaporate 2. Work-up Extract Partition between water and ethyl acetate Evaporate->Extract Dry Dry organic layer (Na₂SO₄) and concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify 3. Purification

Caption: Workflow for pyrazole synthesis via condensation.

Experimental Protocol: Synthesis of Pyrazoles

Materials:

  • This compound (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 equiv)

  • Ethanol

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product is typically an oil or solid and should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Part 4: Managing the TBDMS Protecting Group

A key feature of the starting material is the TBDMS ether, which protects the benzylic alcohol. While generally robust, its stability must be considered, and its selective removal is often a necessary final step in a synthetic sequence.

Stability Considerations:

  • Basic Conditions: TBDMS ethers are generally stable to aqueous bases and many non-aqueous basic conditions (e.g., those used in some acylation or condensation reactions).[9]

  • Acidic Conditions: The TBDMS group is sensitive to acid.[24][25] While the catalytic amount of acetic acid used in hydrazone formation is typically well-tolerated over short reaction times, strong acidic conditions (like POCl₃ in oxadiazole synthesis or trifluoroacetic acid) can cause partial or complete cleavage of the TBDMS ether.[26] If the TBDMS group is cleaved during a reaction, the resulting free alcohol may need to be re-protected or the reaction strategy may need to be altered.

Protocol: TBDMS Deprotection with Tetrabutylammonium Fluoride (TBAF)

The most common and effective method for cleaving TBDMS ethers is by using a fluoride ion source, with tetra-n-butylammonium fluoride (TBAF) being the reagent of choice.[8]

Mechanistic Rationale: The deprotection is driven by the exceptionally high affinity of the fluoride ion for silicon.[8] Fluoride acts as a potent nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate. This intermediate collapses, breaking the stable silicon-oxygen bond and forming an even more stable silicon-fluoride bond, releasing the desired alcohol as an alkoxide which is protonated during work-up.[8][24]

G cluster_3 TBDMS Deprotection Workflow Start Dissolve TBDMS-ether in THF Cool Cool solution to 0°C Start->Cool 1. Setup Add_TBAF Add TBAF (1.0 M in THF) dropwise Cool->Add_TBAF Warm_Stir Warm to RT and stir (Monitor by TLC) Add_TBAF->Warm_Stir 2. Reaction Quench Quench with saturated aq. NH₄Cl Warm_Stir->Quench 3. Work-up Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify 4. Purification

Caption: General workflow for TBAF-mediated TBDMS deprotection.[8]

Materials:

  • TBDMS-protected compound (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the TBAF solution (1.0 M in THF, 1.1 equiv) dropwise to the stirred solution.[27]

  • Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a more polar product spot. Reaction times can range from 30 minutes to several hours.[8][28]

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can then be purified by column chromatography.

Troubleshooting Deprotection
Problem Potential Cause Solution
Low Yield/Decomposition The TBAF reagent is basic and may be causing degradation of a base-sensitive product.[27]Buffer the TBAF solution by adding an equivalent amount of acetic acid to the TBAF before adding it to the reaction.[27] Alternatively, use a different fluoride source like HF-Pyridine.
Slow or Incomplete Reaction Steric hindrance around the TBDMS group; Poor substrate solubility.Increase the equivalents of TBAF (up to 3 equiv).[28] Gently warming the reaction may help, but monitor closely for side reactions. If solubility is an issue, a co-solvent like DMF can be added.[9]

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of complex molecules. By understanding the core reactivity of the hydrazide group and the stability parameters of the TBDMS protecting group, researchers can confidently execute a wide range of synthetic transformations. The protocols outlined in this guide for forming N-acylhydrazones, 1,3,4-oxadiazoles, and pyrazoles, along with the procedures for managing the silyl ether, provide a solid foundation for drug discovery and development professionals to build upon. Careful monitoring, thoughtful purification, and thorough characterization are the keys to success in harnessing the full potential of this versatile chemical scaffold.

References

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2020). Chemical Science (RSC Publishing). Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Komendantova, A. S., Lyssenko, K. A., Zavarzin, I. V., & Volkova, Y. A. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. Retrieved from [Link]

  • Method of preparation of the pyrazoles. (n.d.). Google Patents.
  • 1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • General synthesis for N-acylhydrazones 1–27 and hydrazides 28 and 29... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. (2015). Semantic Scholar. Retrieved from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). MDPI. Retrieved from [Link]

  • Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. (n.d.). Scilit. Retrieved from [Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." (n.d.). Anusandhanvallari. Retrieved from [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved from [Link]

  • Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (2024). Beilstein Journals. Retrieved from [Link]

  • Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. (2021). Semantic Scholar. Retrieved from [Link]

  • Stability of OTBS in TFA/DCM. (2013). Reddit. Retrieved from [Link]

  • Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies. (n.d.). PMC. Retrieved from [Link]

  • Need a purification method for a free hydrazone. (2021). Reddit. Retrieved from [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Retrieved from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). PMC. Retrieved from [Link]

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). Retrieved from [Link]

  • The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (n.d.). Retrieved from [Link]

  • Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. (n.d.). AIJR Books. Retrieved from [Link]

  • Hydrazide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Semantic Scholar. Retrieved from [Link]

  • Can TBDMS protecting group be cleaved under 25% TFA/DCM? (2020). ResearchGate. Retrieved from [Link]

  • Process for purifying aqueous hydrazine hydrate solutions. (n.d.). Google Patents.

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Application Note & Protocol: The Use of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide as a Traceless Silyl Ether Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide as a versatile, traceless linker for solid-phase organic synthesis (SPOS). Silyl ether-based linkers offer a unique combination of stability and controlled, mild cleavage conditions, making them highly valuable in the synthesis of diverse small molecules.[1][2] This guide details the underlying chemical principles, step-by-step protocols for immobilization, substrate loading, and cleavage, and expert insights into optimizing synthetic workflows. The hydrazide functionality provides a convenient anchor point for aldehydes and ketones, while the silyl ether linkage allows for efficient, traceless release of the final product under acidic or fluoride-mediated conditions.[3][4]

The Principle of Silyl Ether Linkers in SPOS

Solid-phase synthesis fundamentally relies on a linker to covalently attach a substrate to an insoluble polymer support, enabling the use of excess reagents and simplified purification through filtration.[5][6] The choice of linker is critical, as it must be stable to the reaction conditions used for synthesis but cleavable under specific conditions to release the final product.[1]

The this compound linker belongs to the class of silyl ether linkers, which are prized for their tunable stability and traceless nature.[7][8]

Mechanism of Action:

  • Immobilization: The linker, pre-attached to a suitable resin (e.g., Merrifield), presents a hydrazide functional group.

  • Substrate Loading: An aldehyde or ketone substrate is condensed with the linker's hydrazide group to form a stable hydrazone bond.[9][10]

  • Synthesis: The resin-bound substrate undergoes a series of chemical transformations. The TBDMS-based silyl ether linkage is robust and stable to a wide range of non-acidic and non-fluoride reaction conditions commonly used in SPOS, including peptide coupling and deprotection cycles.[5][11]

  • Traceless Cleavage: Upon completion of the synthesis, the silyl ether bond is selectively cleaved. This cleavage releases the target molecule from the support without any residual atoms from the linker, a hallmark of "traceless" linking strategies.[8][12]

Causality Behind Cleavage:

  • Acid-Mediated Cleavage: In the presence of a strong acid like trifluoroacetic acid (TFA), the ether oxygen is protonated, transforming it into a good leaving group. Subsequent nucleophilic attack or elimination cleaves the C-O-Si bond. The stability of silyl ethers to acid is highly dependent on the steric bulk around the silicon atom; TBDMS offers moderate stability.[4]

  • Fluoride-Mediated Cleavage: This method leverages the exceptionally high bond energy of the Silicon-Fluoride (Si-F) bond. Fluoride ions, typically from a source like Tetra-n-butylammonium fluoride (TBAF), readily attack the silicon atom, leading to irreversible cleavage of the silyl ether.[3]

Experimental Protocols

Protocol 1: Immobilization of the Linker on Merrifield Resin

This protocol describes the attachment of the precursor, 4-(hydroxymethyl)benzhydrazide, to a 2-chlorotrityl chloride resin, followed by silylation. Using a trityl-based resin provides an acid-labile anchorage that is orthogonal to many synthetic steps.[13]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-4-(hydroxymethyl)benzoylhydrazine (or a suitably protected precursor)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in a solid-phase reaction vessel. Swell the resin in anhydrous DCM (10 mL) for 1 hour with gentle agitation.[13]

  • Linker Loading: Drain the DCM. Add a solution of Fmoc-4-(hydroxymethyl)benzoylhydrazine (3 eq) and DIPEA (7.5 eq) in anhydrous DCM (10 mL). Agitate the mixture at room temperature for 2-4 hours.

  • Capping: Drain the reaction solution. To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 45 minutes.[13]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the hydrazide. Wash thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Silylation: Swell the resin in anhydrous DMF (10 mL). Add a solution of TBDMS-Cl (5 eq) and imidazole (10 eq) in DMF (5 mL). Agitate at room temperature overnight.

  • Final Wash: Drain the silylation solution. Wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL). Dry the functionalized resin under high vacuum.

Protocol 2: Substrate Loading via Hydrazone Formation

This protocol details the attachment of an aldehyde or ketone to the resin-bound hydrazide linker.

Materials:

  • Resin-bound this compound

  • Aldehyde or Ketone substrate (3-5 eq)

  • Tetrahydrofuran (THF) or DMF

  • Acetic acid (catalytic amount)

Procedure:

  • Resin Swelling: Swell the resin (1.0 g) in the chosen solvent (e.g., THF, 10 mL) for 1 hour.

  • Condensation: Add the aldehyde or ketone substrate (3-5 eq) and a catalytic amount of acetic acid (e.g., 1-2 drops) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, washing it, and performing a test cleavage (microcleavage) to analyze the supernatant by LC-MS.[14]

  • Washing: Drain the reaction mixture. Wash the resin thoroughly to remove excess substrate and catalyst. Use the reaction solvent (3 x 10 mL), followed by DCM (3 x 10 mL) and MeOH (2 x 10 mL).

  • Drying: Dry the substrate-loaded resin under high vacuum.

Protocol 3: Cleavage and Release of the Final Product

The choice of cleavage method depends on the stability of the synthesized molecule. Fluoride-mediated cleavage is generally milder than strong acid cleavage.

Method A: Fluoride-Mediated Cleavage

  • Rationale: This is the preferred method for acid-sensitive products. TBAF is a highly effective fluoride source for cleaving silyl ethers.

  • Reagents:

    • Substrate-bound resin

    • 1M Tetra-n-butylammonium fluoride (TBAF) in THF

    • Acetic acid (optional, to buffer the basicity of TBAF)

  • Procedure:

    • Place the dry resin in a reaction vessel.

    • Add the 1M TBAF solution in THF (e.g., 5 mL for 0.1 mmol scale). If the product is base-sensitive, a buffered solution can be prepared by adding an equivalent of acetic acid to the TBAF solution.[3]

    • Agitate the slurry at room temperature for 2-8 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional THF (2 x 3 mL) and DCM (2 x 3 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product using standard techniques (e.g., chromatography, crystallization).

Method B: Acid-Mediated Cleavage (TFA Cocktail)

  • Rationale: Effective for molecules stable to strong acid. A "cocktail" containing scavengers is used to prevent side reactions.[5][14]

  • Reagents:

    • Substrate-bound resin

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

    • Cold diethyl ether

  • Procedure:

    • Place the dry resin in a reaction vessel.

    • Add the freshly prepared TFA cleavage cocktail (e.g., 5 mL for 0.1 mmol scale). Caution: TFA is highly corrosive.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin through a cotton plug into a collection tube.

    • Wash the resin with a small amount of neat TFA (1 mL).

    • Concentrate the TFA filtrate under a stream of nitrogen to ~0.5 mL.

    • Precipitate the cleaved product by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (10 mL).

    • Pellet the product by centrifugation, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

Data Presentation & Troubleshooting

Table 1: Summary of Cleavage Conditions

Cleavage MethodReagent CocktailTime (hr)TemperatureAdvantagesLimitations
Fluoride-Mediated 1M TBAF in THF2 - 8RTVery mild; Orthogonal to acid-labile groupsTBAF can be basic; May not be suitable for base-sensitive compounds
Acid-Mediated 95% TFA / 2.5% H₂O / 2.5% TIS2 - 4RTStrong and efficient; Removes many protecting groups simultaneouslyHarsh conditions; Not suitable for acid-labile compounds

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Substrate Loading Incomplete reaction; Steric hindrance from a bulky substrate.Increase reaction time and/or temperature. Use a less sterically hindered substrate if possible. Confirm linker integrity via a test cleavage.
Incomplete Cleavage Insufficient cleavage time or reagent; Steric hindrance around the silyl ether.Extend the cleavage time. For acid cleavage, ensure the TFA is fresh. For fluoride cleavage, ensure the TBAF solution is not expired.
Product Degradation Product instability to cleavage conditions.Switch to the milder fluoride-mediated cleavage. If using acid, ensure proper scavengers (like TIS) are used to prevent side reactions.[14]

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

G cluster_0 Solid-Phase Workflow cluster_1 Solution Phase A 1. Immobilize Linker on Resin B 2. Load Substrate (e.g., Aldehyde) A->B Hydrazide available C 3. On-Resin Synthesis (Elaboration) B->C Hydrazone bond formed D 4. Cleave & Release (TFA or TBAF) C->D Synthesis complete E 5. Purify Final Product D->E Crude product in solution

Caption: High-level workflow for solid-phase synthesis using the hydrazide linker.

Chemical Attachment and Cleavage Mechanism

G Resin Resin—Linker—N—N=C(R1)R2 Cleavage TFA or TBAF (Cleavage) Resin->Cleavage Bound Substrate Product H2N—N=C(R1)R2 Resin_Waste Resin—Linker—OH Cleavage->Product Released Product Cleavage->Resin_Waste Resin Byproduct

Caption: Simplified representation of the chemical cleavage step.

Conclusion

This compound is a powerful and strategic tool in the solid-phase synthesis arsenal. Its primary advantage lies in the traceless release of the target molecule, which is critical for generating clean compounds for biological screening and drug development.[7][12] The operational simplicity of forming a stable hydrazone linkage, combined with the well-understood and mild cleavage conditions of the silyl ether, provides chemists with a reliable method for synthesizing libraries of ketones, aldehydes, and their derivatives. By understanding the principles outlined in this guide, researchers can effectively leverage this linker to accelerate their synthetic programs.

References

  • Traceless Solid-Phase Organic Synthesis.
  • Linkers for solid-phase organic synthesis.
  • Silyl Linker-based Approach to the Solid-phase Synthesis of Fmoc Glycopeptide Thioesters.Bioscience, Biotechnology, and Biochemistry.
  • Solid Phase Synthesis.Who we serve.
  • Silyl Linker-based Approach to the Solid-phase Synthesis of Fmoc Glycopeptide Thioesters.Bioscience, Biotechnology, and Biochemistry.
  • Traceless Solid-Phase Organic Synthesis.PubMed.
  • Traceless Solid-Phase Organic Synthesis.
  • Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials.Journal of the American Chemical Society.
  • Protocol for Solid-Phase RNA Synthesis Using TBDMS Chemistry.Benchchem.
  • Development of a Novel Silyl Ether Linker for Solid-Phase Organic Synthesis.The Journal of Organic Chemistry.
  • A Silicon-Based Linker for Traceless Solid-Phase Synthesis.
  • Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropri
  • Antibody–drug conjugates: Recent advances in linker chemistry.PMC.
  • Master ADC Linker Design: Strategies & Optimiz
  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities.PMC.
  • Approved acid-cleavable linker-containing ADCs and the structure of...
  • Methods and protocols of modern solid phase peptide synthesis.DU Chem.
  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene).IJESRT.
  • An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjug
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).University of California, Irvine.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the synthesis and optimization of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide . This document assumes a background in organic synthesis and focuses on process optimization, troubleshooting, and yield maximization.

Case ID: OPT-TBDMS-HYD-04 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound requires balancing two competing chemical behaviors: the nucleophilic substitution required to form the hydrazide and the hydrolytic sensitivity of the silyl ether protecting group. While TBDMS (tert-butyldimethylsilyl) groups are generally robust, the basicity of hydrazine at reflux temperatures can promote premature desilylation, leading to the formation of the polar byproduct 4-(hydroxymethyl)benzhydrazide.

This guide provides a self-validating protocol to maximize yield (>85%) while maintaining the integrity of the silyl protection.

Module 1: Pre-Synthesis & Reagent Architecture

Core Pathway Visualization

The following workflow outlines the optimized synthetic route and critical decision nodes.

SynthesisWorkflow Start Methyl 4-(hydroxymethyl)benzoate Step1 Step 1: Silylation (TBDMSCl, Imidazole, DMF) Start->Step1 0°C -> RT Check1 QC: TLC/NMR (Check for Bis-silylation) Step1->Check1 Intermediate Methyl 4-(TBDMS-oxymethyl)benzoate Check1->Intermediate Pure Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, 60°C) Intermediate->Step2 Controlled Temp Check2 QC: Monitor Desilylation Step2->Check2 Product Target Hydrazide Check2->Product Intact TBDMS Byproduct Hydroxyl Byproduct (Desilylated) Check2->Byproduct Overheating/Prolonged

Module 2: Step 1 - Silyl Protection (The Foundation)

Objective: Convert Methyl 4-(hydroxymethyl)benzoate to Methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate.

Optimized Protocol
  • Solvent System: Anhydrous DMF (Dimethylformamide). DCM (Dichloromethane) is an alternative but DMF accelerates the reaction via catalysis [1].

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • TBDMSCl: 1.2 equiv[1]

    • Imidazole: 2.5 equiv[1]

  • Procedure: Dissolve substrate and imidazole in DMF (0.5 M). Cool to 0°C. Add TBDMSCl portion-wise. Warm to RT and stir for 2-4 hours.

Troubleshooting Guide (Q&A)

Q: My yield is low (<60%), and I see starting material remaining. Why?

  • Root Cause: Moisture contamination. TBDMSCl is moisture-sensitive and hydrolyzes to the silanol, which is unreactive.

  • Solution: Ensure DMF is anhydrous (water content <50 ppm). Increase TBDMSCl to 1.5 equiv if reagents are old.

Q: The reaction mixture turned cloudy immediately. Is this normal?

  • Analysis: Yes. Imidazole hydrochloride precipitates as the reaction proceeds. This is a visual indicator that the coupling is occurring.

Q: Can I use Pyridine instead of Imidazole/DMF?

  • Insight: While possible, Pyridine/TBDMSCl reactions are significantly slower (often requiring overnight stirring). The Imidazole/DMF system utilizes the N-tert-butyldimethylsilylimidazole intermediate, which is a highly active silylating agent [1].[1]

Module 3: Step 2 - Hydrazinolysis (The Critical Step)

Objective: Convert the ester to the hydrazide without cleaving the TBDMS ether.

Optimized Protocol
  • Solvent: Absolute Ethanol (EtOH).

  • Reagent: Hydrazine Hydrate (80% or 64-65% solution).

  • Stoichiometry: 10.0 - 20.0 equiv of Hydrazine.

  • Temperature: Strictly 60°C - 70°C . Do not reflux vigorously (>78°C) for extended periods.

Critical Troubleshooting (Q&A)

Q: I lost the TBDMS group during this step. Why?

  • Mechanism: While TBDMS ethers are generally stable to base, hydrazine is a potent nucleophile. At high temperatures (refluxing ethanol >78°C) or extended reaction times (>12 hours), hydrazine can attack silicon or the hydroxide generated from trace water can promote hydrolysis [2].

  • Correction: Lower the temperature to 60°C. Monitor by TLC every hour. Stop the reaction immediately upon consumption of the ester.

Q: The product is an oil and won't precipitate. How do I purify it?

  • Cause: The TBDMS group adds lipophilicity, preventing the product from crystallizing out of ethanol like simple benzhydrazides.

  • Protocol:

    • Evaporate ethanol and excess hydrazine under reduced pressure (use a high-efficiency trap for hydrazine).

    • Dissolve the residue in Ethyl Acetate.

    • Wash with water (3x) to remove residual hydrazine.

    • Crucial: Do NOT wash with acidic solutions (e.g., 1M HCl), as this will instantly cleave the TBDMS group [3].

    • Dry over Na₂SO₄ and concentrate.

Q: Can I use n-Butanol to speed up the reaction?

  • Advisory: No. n-Butanol requires higher temperatures (117°C) to reflux. This temperature will almost certainly cause partial or total desilylation of the primary benzylic ether. Stick to Ethanol or Methanol.

Module 4: Data & Specifications[2][3][4][5]

Reagent Stoichiometry & Yield Correlation

The following table summarizes expected yields based on reagent ratios, derived from standard silylation and hydrazinolysis optimizations.

ParameterStandard ConditionAggressive ConditionOptimized Condition (Recommended)
Step 1: TBDMSCl 1.05 equiv2.0 equiv1.2 - 1.3 equiv
Step 1: Solvent DCMTHFDMF
Step 2: Hydrazine 3.0 equiv50.0 equiv10.0 - 15.0 equiv
Step 2: Temp Reflux (78°C)Reflux (78°C)60°C
Step 2: Time 12 Hours24 Hours4 - 6 Hours
Exp. Yield (Overall) 65%50% (Desilylation)>85%
Analytical Validation
  • TLC (Step 1): R_f of Product > R_f of Alcohol (Non-polar shift).

  • TLC (Step 2): R_f of Hydrazide < R_f of Ester (Polar shift due to -NHNH2).

  • NMR Signature: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of hydrazide protons (broad singlets ~4.5 ppm and ~9.8 ppm). Ensure TBDMS singlets (0.1 ppm and 0.9 ppm) remain integrated correctly (6H and 9H).

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Silyl Ether Stability).
  • PubChem. Methyl 4-((tert-butyldimethylsilyl)oxy) benzoate. Retrieved from [Link]

Sources

Technical Support Center: Purification & Handling of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers synthesizing or utilizing 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide (hereafter referred to as TBDMS-MBH ). This molecule serves as a critical "masked" linker in antibody-drug conjugates (ADCs) and peptide synthesis, combining a cleavable ester surrogate (hydrazide) with a protected alcohol.

The following protocols are engineered to address the specific chemical vulnerabilities of this molecule: the acid-lability of the TBDMS ether and the nucleophilic persistence of hydrazine .

Part 1: The Triage (Critical FAQs)

Quick solutions for common observations during workup.

Q1: My crude product is an oil, but it should be a solid. What happened? A: This is typically caused by residual solvent entrapment or excess hydrazine hydrate . TBDMS-MBH is a lipophilic solid.

  • Immediate Action: Triturate the oil with cold hexanes or pentane.[1] If it does not solidify, dissolve in minimal Ethyl Acetate (EtOAc) and wash extensively with cold water (3x) to remove hydrazine, then re-concentrate.

Q2: I see a new spot on TLC that is more polar than my product. Is it the carboxylic acid? A: It is likely 4-(hydroxymethyl)benzhydrazide (the desilylated product).

  • Diagnosis: The TBDMS group is acid-labile. Did you use unbuffered silica gel? Did you use an acidic extraction (HCl)?

  • Fix: You cannot "re-silylate" easily in the presence of the free hydrazide. Isolate the mixture and re-purify using neutralized silica (See Protocol C).

Q3: The product smells like ammonia/amine even after high vacuum. Is this safe? A: No. This indicates residual Hydrazine Hydrate . Hydrazine is toxic, carcinogenic, and potentially explosive.

  • Immediate Action: Do not heat the neat material to drive it off (risk of decomposition). Use azeotropic distillation with toluene (See Protocol A).

Part 2: Deep Dive Troubleshooting & Logic

The Chemical Vulnerability Profile

To purify TBDMS-MBH, you must navigate two opposing chemical constraints:

  • The Hydrazide (

    
    ):  A basic, nucleophilic group that requires removal of excess hydrazine reagent. Standard acid washes (HCl) would remove hydrazine but destroy  the TBDMS group.
    
  • The TBDMS Ether (

    
    ):  Stable to base (hydrazine) but cleaves rapidly at 
    
    
    
    .
Visualizing the Purification Logic

The following decision tree illustrates the safe processing of the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Product + Hydrazine + Ester) SolubilityCheck Is Product Water Soluble? Crude->SolubilityCheck Precipitation Precipitation Method (Add cold water) SolubilityCheck->Precipitation No (Solid forms) Extraction Extraction Method (DCM/EtOAc + Water Wash) SolubilityCheck->Extraction Yes/Oily PurityCheck Check Purity (TLC/NMR) Precipitation->PurityCheck Extraction->PurityCheck Recryst Protocol B: Recrystallization (EtOH) PurityCheck->Recryst Solid Impurities Column Protocol C: Buffered Chromatography PurityCheck->Column Complex Mixture Final Pure TBDMS-MBH PurityCheck->Final >95% Pure Recryst->Final Column->Final

Figure 1: Purification Decision Tree. Note that aqueous acid washes are strictly prohibited to preserve the TBDMS group.

Part 3: Validated Purification Protocols

Protocol A: Hydrazine Removal (The "Gentle" Workup)

Use this immediately after the synthesis reaction (Ester + Hydrazine).

Objective: Remove excess hydrazine hydrate without triggering desilylation.

  • Concentration: Remove the reaction solvent (usually Ethanol or Methanol) via rotary evaporation at <40°C . Do not distill to dryness; leave a viscous oil.

  • Azeotropic Removal: Add Toluene (10 mL per gram of crude) to the residue. Evaporate again. Repeat 2x.

    • Why? Hydrazine forms azeotropes with toluene, allowing it to be "dragged" out under vacuum at lower temperatures [1].

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) .

  • The Wash (Critical): Wash the organic layer 3 times with cold Brine (saturated NaCl) .

    • Note: Do not use water alone if emulsions form. Do not use HCl.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Filter and concentrate.
    
Protocol B: Recrystallization (Scalable High Purity)

Recommended for batches >1g where the product is a solid.

Solvent System: Ethanol (Abs.) or EtOAc/Hexanes.

ParameterSpecification
Primary Solvent Boiling Ethanol (EtOH)
Anti-Solvent None (Single solvent) or Water (Dropwise)
Temperature Dissolve at 60°C; Cool to 4°C
Recovery Yield Typically 70-85%

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add boiling EtOH dropwise with stirring until fully dissolved.

  • Optional: If the solution is colored (yellow/orange), add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature slowly (2 hours) to grow large crystals.

  • Cool in an ice bath (0°C) for 1 hour.

  • Filter the white needles/plates. Wash with cold (-20°C) EtOH .

  • Validation: Check NMR. The TBDMS singlet (approx 0.9 ppm, 9H) must be sharp.

Protocol C: Flash Chromatography (Buffered Silica)

Use if the product is oily or contains unreacted ester.

Risk: Standard Silica Gel (


) is slightly acidic (pH 5-6) and can cleave the TBDMS ether during a slow column run [2].

The "Buffered" Slurry Method:

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 8:2, Gradient to 1:1).

  • Column Preparation:

    • Slurry the silica gel in the starting solvent containing 1% Triethylamine (Et3N) .

    • Flush the column with 2 column volumes of solvent without amine before loading the sample.

    • Mechanism:[2][3][4][5][6] The amine neutralizes acidic sites on the silica surface, preventing TBDMS hydrolysis.

  • Loading: Load sample as a liquid (dissolved in min. DCM) or dry load on Celite.

  • Elution: Run the gradient.

    • Order of Elution (Typical): TBDMS-Ester (Fastest) -> TBDMS-MBH (Product) -> Desilylated impurities (Slowest).

Part 4: Analytical Validation Standards

After purification, verify the integrity of the molecule using this checklist.

FeatureMethodExpected SignalFailure Mode Indicator
TBDMS Integrity 1H NMR (CDCl3)Singlet ~0.1 ppm (6H, Si-Me); Singlet ~0.9 ppm (9H, t-Bu).Loss of signals; Appearance of broad OH peak.
Hydrazide Core 1H NMR (DMSO-d6)Broad singlet ~4.5 ppm (

); Singlet ~9.8 ppm (

).
Missing

(indicates oxidation to azo).
Hydrazine Removal TLC (Stain)No spot at baseline (using Ninhydrin/Permanganate).Purple/Brown spot at baseline.
Stability & Storage Diagram

Understanding degradation pathways helps in storage planning.

Stability TBDMS_MBH TBDMS-MBH (Stored at -20°C, Desiccated) Desilylated Impurity A: Alcohol Derivative (Loss of TBDMS) TBDMS_MBH->Desilylated Hydrolysis Diimide Impurity B: Diimide/Azo Species (Pink/Yellow Color) TBDMS_MBH->Diimide Oxidation Acid Acid (H+) or Acidic Silica Acid->Desilylated Moisture Moisture + Heat Oxidation Air/O2 Oxidation->Diimide

Figure 2: Degradation Pathways. Avoid acidic environments and prolonged air exposure.

References

  • BenchChem Technical Support. (2025).[3][7][8] Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from .

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Silyl Ethers: Stability of TBDMS).
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. (Original methodology defining TBDMS stability).

Sources

preventing premature deprotection of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TBDMS-Benzhydrazide Integrity Case Reference: 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

System Overview

Compound ID: this compound Molecular Vulnerability: The TBDMS-O-CH₂-Ar linkage.

While the tert-butyldimethylsilyl (TBDMS) group is a robust protecting group (approx. 10⁴ times more stable than TMS), its position at a benzylic carbon introduces a specific electronic vulnerability. The aromatic ring can stabilize the developing positive charge on the benzylic carbon during acid-catalyzed hydrolysis, making this specific ether slightly more labile than a standard primary alkyl TBDMS ether.

Furthermore, the hydrazide moiety (-CONHNH₂) is nucleophilic and basic. This creates a "Trojan Horse" scenario where the molecule's own functional group can facilitate intramolecular side reactions or complicate the pH management required to keep the silyl group intact.

Module 1: Synthesis & Reaction Conditions

Ticket #1042: "My TBDMS group fell off during hydrazinolysis."

User Scenario:

"I reacted Methyl 4-(TBDMS-oxymethyl)benzoate with hydrazine hydrate in refluxing methanol to form the hydrazide. After 12 hours, NMR shows a mix of product and the deprotected alcohol."

Root Cause Analysis: While TBDMS is generally base-stable, protic solvents (MeOH/EtOH) at reflux significantly lower the energy barrier for solvolysis, especially if the reaction time is prolonged. Additionally, commercial hydrazine hydrate often contains trace impurities or absorbs CO₂ from the air, creating carbazic acid species that lower the pH locally.

Corrective Protocol (The "Cold-Concentration" Method): Do not reflux unless necessary. Hydrazinolysis of methyl esters is often efficient at lower temperatures if the concentration is optimized.

  • Solvent Switch: Use anhydrous Ethanol or a mixture of THF/MeOH (2:1) . THF acts as a co-solvent that reduces the solvolytic power of the medium.

  • Temperature Control: Run the reaction at 50°C instead of reflux (65-78°C).

  • Stoichiometry: Use a large excess of hydrazine hydrate (5–10 equiv) to drive kinetics via concentration rather than heat.

Data: TBDMS Half-Life Context

ConditionApprox. Half-Life (Benzylic TBDMS)Status
1% HCl / MeOH (25°C)< 1 minCRITICAL FAILURE
AcOH / H₂O / THF (25°C)~1–2 hoursHIGH RISK
NaOH (5%) / EtOH (80°C)> 10 hoursSTABLE
Hydrazine Hydrate / MeOH (Reflux)~6–12 hoursMODERATE RISK

Module 2: Workup & Purification (The "Acid Trap")

Ticket #1045: "Product vanished during extraction."

User Scenario:

"The reaction looked perfect on TLC. I diluted with Ethyl Acetate and washed with 1M HCl to remove the excess hydrazine. Now my organic layer contains only the deprotected alcohol."

Root Cause Analysis: This is the most common failure mode. Researchers habitually use 1M HCl to protonate and wash away amines/hydrazines.

  • Mechanism: The protonation of the ether oxygen (or the silyl center via coordination) in aqueous acid leads to rapid cleavage, driven by the formation of the strong O-H bond and the release of the silyl group.

  • Benzylic Effect: The benzylic cation character accelerates this cleavage compared to aliphatic chains.

Corrective Protocol (The "Neutral Wash" System):

Step 1: Quench Dilute the reaction mixture with Ethyl Acetate (EtOAc).

Step 2: Removal of Hydrazine

  • Do NOT use HCl.

  • Option A (Azeotrope): If the scale is small, co-evaporate with toluene 3x on a rotovap. Hydrazine forms an azeotrope with toluene and can be removed mechanically.

  • Option B (Chemical Wash): Wash the organic layer with Saturated NH₄Cl (pH ~4.5, mild enough for short contact) or 0.5M Citric Acid (only if done very quickly and cold).

  • Preferred Option: Wash 4x with Brine (Sat. NaCl) . Hydrazine hydrate is highly water-soluble and will partition into the aqueous phase without requiring protonation.

Step 3: Drying Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character can be risky if prolonged).

Module 3: Visualizing Stability Logic

The following diagram illustrates the decision logic for handling this specific molecule to prevent deprotection.

TBDMS_Stability Start 4-(TBDMS-oxymethyl)benzhydrazide Handling Decision Environment Select Environment Start->Environment Workup Workup Strategy Start->Workup Acid Acidic Conditions (pH < 4) Environment->Acid Avoid Base Basic Conditions (pH > 10) Environment->Base Preferred Fluoride Fluoride Source (TBAF, HF-Py) Environment->Fluoride Avoid Result_Acid RAPID DEPROTECTION (Risk: High) Acid->Result_Acid Result_Base STABLE (Safe Zone) Base->Result_Base Result_Fluoride INTENTIONAL CLEAVAGE (Deprotection) Fluoride->Result_Fluoride Wash_HCl Wash w/ 1M HCl Workup->Wash_HCl Common Error Wash_Brine Wash w/ Brine or Sat. NH4Cl Workup->Wash_Brine Correct Protocol Wash_HCl->Result_Acid Wash_Brine->Result_Base

Caption: Stability logic gate for TBDMS-protected benzhydrazides. Red pathways indicate high risk of premature deprotection.

FAQ: Technical Support

Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group elsewhere in the molecule without losing the TBDMS? A: No. TFA is too strong. Even dilute TFA in DCM will cleave a benzylic TBDMS ether within minutes.

  • Alternative: If you must remove a Boc group, consider using TMSOTf / 2,6-lutidine or ZnBr₂ in DCM , which are milder methods often compatible with silyl ethers.

Q: I need to acylate the hydrazide. Will the TBDMS survive the coupling conditions? A: Yes, standard coupling conditions (EDC/NHS, HATU, DCC) are generally neutral or slightly basic (due to DIPEA/TEA) and are perfectly safe for TBDMS.

  • Warning: Avoid using Acid Chlorides without a scavenger base. The HCl generated during the reaction will strip the silyl group immediately. Always use >2 equivalents of Triethylamine or Pyridine if using acid chlorides.

Q: How do I store the compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Reason: Benzylic silyl ethers are susceptible to slow hydrolysis by atmospheric moisture over weeks/months.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Definitive source on TBDMS stability profiles).

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3][4] Journal of the American Chemical Society, 94(17), 6190–6191. (Original methodology establishing base stability).

  • Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Synthesis, 45(18), 2427-2443. (Review of selective cleavage conditions).

Sources

troubleshooting guide for 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: TBDMS-MBH-004 Support Tier: Level 3 (Senior Application Scientist)

Reagent Profile & Reactivity Overview

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide is a bifunctional building block used primarily in the synthesis of peptidomimetics, heterocycles (1,3,4-oxadiazoles), and as a cleavable linker in drug delivery systems.

  • Core Structure: Benzhydrazide (Nucleophilic, reactive toward carbonyls and electrophiles).

  • Protecting Group: TBDMS ether (Acid-labile, Fluoride-labile, Base-stable).

  • Critical Constraint: The primary challenge is preserving the acid-sensitive TBDMS group during the functionalization of the hydrazide moiety. Standard hydrazide reactions often employ acid catalysis, which can prematurely cleave the silyl ether.

Troubleshooting Module: Hydrazone Formation

Issue: Loss of TBDMS group during condensation with aldehydes/ketones. Symptom: Appearance of a polar, low-Rf spot on TLC (corresponding to the free alcohol) alongside or instead of the desired hydrazone.

Root Cause Analysis

Standard Schiff base formation protocols often utilize catalytic acids (Acetic acid, HCl, or p-TsOH) to activate the carbonyl carbon. While benzylic TBDMS ethers are moderately stable, the combination of heat (reflux) and acidic pH (< 4.0) accelerates solvolysis, leading to deprotection [1].

Corrective Protocol: Acid-Free Condensation

To prevent deprotection, you must rely on entropy-driven dehydration rather than acid catalysis.

Step-by-Step Methodology:

  • Solvent Selection: Use anhydrous Ethanol (EtOH) or Methanol (MeOH). Avoid aqueous solvents.

  • Dehydrating Agent: Add Molecular Sieves (3Å or 4Å) or anhydrous Magnesium Sulfate (MgSO₄) to the reaction mixture. This drives the equilibrium forward by scavenging water without lowering pH.

  • Temperature: Stir at Room Temperature (20–25°C) for 4–12 hours. Only heat to mild reflux (50°C) if conversion is <50% after 12 hours.

  • Validation: Monitor by TLC. The TBDMS-protected hydrazone will be less polar than the deprotected byproduct.

Decision Tree: Hydrazone Optimization

hydrazone_optimization start Start: Hydrazone Coupling check_ph Check Reaction pH start->check_ph acidic pH < 5 (Acidic) check_ph->acidic Standard Protocol neutral pH 6-7 (Neutral) check_ph->neutral Modified Protocol loss TBDMS Cleaved acidic->loss High Risk tbdms_status Is TBDMS Intact? neutral->tbdms_status success Proceed to Workup tbdms_status->success Yes action_lewis Action: Use mild Lewis Acid (e.g., Ti(OEt)4) if unreactive tbdms_status->action_lewis No Reaction action_buffer Action: Add NaOAc or Switch to EtOH/Mol. Sieves loss->action_buffer Remediation action_buffer->neutral

Figure 1: Decision logic for preserving TBDMS integrity during hydrazone formation.

Troubleshooting Module: Cyclization to 1,3,4-Oxadiazoles

Issue: Decomposition or complex mixture during cyclization. Context: Researchers often use POCl₃ or SOCl₂ to cyclize hydrazides into oxadiazoles.[1] These reagents generate HCl in situ, which instantly cleaves the TBDMS ether.

Recommended Workflow: Oxidative Cyclization

Avoid dehydrating acids. Use an Iodine-mediated oxidative cyclization under basic conditions. This method is compatible with silyl ethers [2].[2][3][4]

Protocol:

  • Substrate: Dissolve the TBDMS-protected hydrazone (1.0 equiv) in Dichloromethane (DCM) or THF.

  • Base: Add Potassium Carbonate (K₂CO₃) (3.0 equiv).

  • Oxidant: Add Iodine (I₂) (1.1 equiv) at 0°C.

  • Reaction: Stir at room temperature until the iodine color fades (usually 1–3 hours).

  • Quench: Wash with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Mechanism: The base neutralizes any HI formed, protecting the TBDMS group.

Alternative: Use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF at reflux for a neutral, dehydrative cyclization [3].

Data & Compatibility Matrix

Table 1: Reagent Compatibility for TBDMS-Benzhydrazide

Reagent / ConditionCompatibilityRisk LevelNotes
Acetic Acid (cat.)[5] / EtOH Marginal MediumMay cause partial deprotection at reflux.
HCl / Dioxane Incompatible HighRapid cleavage of TBDMS.
POCl₃ / Reflux Incompatible HighCleaves TBDMS; use for simultaneous deprotection/cyclization only.
EDC·HCl / HOBt Compatible LowSafe for amide coupling (if amine is present).
I₂ / K₂CO₃ Compatible LowExcellent for oxadiazole formation.
TBAF (Fluoride) Specific N/AUsed for intentional deprotection.
Burgess Reagent Compatible LowBest for neutral dehydration.

Module: Intentional Deprotection

Issue: Incomplete deprotection or "stuck" reaction.

If you need to remove the TBDMS group to reveal the alcohol:

  • Standard Method: TBAF (1.1 equiv) in THF at 0°C.

    • Troubleshooting: If the reaction is sluggish, add a drop of Acetic Acid to buffer the basicity of TBAF, which can sometimes cause side reactions with the hydrazide core.

  • Acidic Method: AcCl (cat.) in MeOH .

    • Mechanism:[2][3][6][7] Generates anhydrous HCl in situ [4].

    • Note: Only use if the hydrazide/heterocycle core is stable to acid.

FAQ: Common User Queries

Q: Can I use this reagent for peptide coupling? A: Yes. The hydrazide can be converted to an acyl azide (using t-BuONO) for Curtius rearrangement or coupled directly to carboxylic acids using EDC/HOBt. The TBDMS group is stable to standard peptide coupling conditions (DIPEA, DMF, HBTU).

Q: I see two spots on TLC after hydrazone formation. Which is which? A:

  • Spot A (High Rf): TBDMS-protected Hydrazone (Desired).

  • Spot B (Low Rf): Deprotected Hydroxymethyl-hydrazone (Side product).

  • Tip: Stain with KMnO₄ or Anisaldehyde. The TBDMS group often gives a distinct hydrophobic interaction (trailing) in non-polar solvents.

Q: How do I store the reagent? A: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the TBDMS ether over months, especially if traces of acid are present.

Reaction Pathway Visualization

reaction_pathway cluster_0 Safe Zone (TBDMS Intact) cluster_1 Deprotection Zone SM TBDMS-Benzhydrazide Hydrazone TBDMS-Hydrazone SM->Hydrazone Aldehyde, EtOH Mol. Sieves (No Acid) Alcohol Free Alcohol (Hydroxymethyl) SM->Alcohol Acid (HCl/AcOH) [AVOID] Oxadiazole TBDMS-Oxadiazole Hydrazone->Oxadiazole I2, K2CO3 (Oxidative Cyclization) Hydrazone->Alcohol POCl3/Reflux [AVOID] Oxadiazole->Alcohol TBAF, THF (Selective Deprotection)

Figure 2: Safe synthetic workflow vs. hazard zones for TBDMS cleavage.

References

  • BenchChem Technical Support. (2025).[8][9][10] Conditions for removing TBDMS group in the presence of other protecting groups.[3][4][5][9][11] Retrieved from

  • Bhat, et al. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[1][12] Molecules.[2][3][5][6][7][8][9][12][13][14][15][16] Retrieved from

  • Khan, A. T., & Mondal, E. (2003).[4] A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol.[4] Synlett.[2][3][4] Retrieved from

  • Corey, E. J., & Venkateswarlu, A. (1972).[16] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4][5][9] Journal of the American Chemical Society. (Foundational reference for TBDMS stability).

Sources

impact of reaction conditions on the stability of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of complex bifunctional molecules. 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide presents a classic chemical orthogonality challenge for drug development professionals.

It contains a highly lipophilic, sterically hindered silyl ether (TBDMS) protecting a benzylic alcohol, paired with a nucleophilic, redox-sensitive hydrazide moiety. Mastering its use in synthetic workflows requires understanding the distinct kinetic vulnerabilities of each functional pole. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experiments.

Quantitative Stability Profile

To design successful reactions, you must first understand the operational boundaries of the molecule. The table below summarizes the stability metrics of both functional groups under standard synthetic conditions.

Reaction ConditionTBDMS Ether StatusHydrazide StatusCombined Molecule Outcome
Aqueous Acid (pH < 4) Rapid associative hydrolysis[1]Stable (Protonated)Degraded (Loss of TBDMS)
Aqueous Base (pH 9–11) Highly stable[2]Susceptible to oxidation[3]Vulnerable to oxidation
Fluoride (TBAF/THF) Rapid cleavage[4]StableCleanly deprotected to alcohol
Trace Metals (Cu²⁺, Fe³⁺) StableRapid oxidation to diimide[3]Degraded (Loss of Hydrazide)
Carbonyls (Aldehydes/Ketones) StableRapid condensation[5]Converted to hydrazone

Structural Vulnerability & Degradation Pathways

The following diagram illustrates the logical relationship between specific reaction conditions and the degradation pathways of the molecule.

DegradationPathways Compound 4-(TBDMS-oxy)methylbenzhydrazide TBDMS_Cleavage TBDMS Cleavage (Acid/Fluoride) Compound->TBDMS_Cleavage pH < 4 or F- Hydrazide_Ox Hydrazide Oxidation (O2/Metals) Compound->Hydrazide_Ox Trace Cu/Fe, pH > 8 Hydrazide_Hyd Hydrazide Hydrolysis (Strong Acid/Base) Compound->Hydrazide_Hyd pH < 2 or pH > 12

Caption: Degradation pathways of 4-(TBDMS-oxy)methylbenzhydrazide under varying reaction conditions.

Troubleshooting Guides & FAQs

Q1: My TBDMS group is prematurely cleaving during a routine coupling reaction. Why is this happening? A1: The TBDMS ether is generally robust, but its stability is kinetically compromised by acidic conditions due to the protonation of the protected oxygen atom, which leads to associative hydrolysis via a pentavalent silicon intermediate[1]. If you are using acidic coupling reagents (like EDC·HCl without sufficient base) or unpurified solvents containing trace HCl (e.g., aged chloroform), the TBDMS group will cleave. Causality & Fix: Ensure your reaction mixture is strictly buffered above pH 5. If using chlorinated solvents, filter them through basic alumina prior to use. While the bulky tert-butyl group makes it ~20,000 times more stable than a TMS ether[6], it is not immune to sustained acidic exposure.

Q2: I am seeing a loss of the hydrazide functional group and the formation of a deep color in my basic aqueous solutions. What is the mechanism? A2: You are witnessing the autoxidation of the hydrazide. Hydrazine derivatives are highly sensitive to oxidation, especially in alkaline solutions where the deprotonated species is more electron-rich. The presence of trace transition metals (e.g., Cu²⁺, Fe³⁺) in your buffers acts as a catalyst, rapidly oxidizing the hydrazide to a diimide or further to a carboxylic acid, often accompanied by the release of nitrogen gas[3][7]. Causality & Fix: The oxidation rate peaks between pH 8 and 9[3]. To prevent this, always degas your alkaline buffers (sparge with argon or nitrogen) and add a metal chelator like EDTA (1-5 mM) to sequester trace catalytic metals.

Q3: Can I selectively deprotect the TBDMS group without damaging the hydrazide? A3: Yes. You must use fluoride-mediated deprotection rather than acid hydrolysis. Fluoride attacks the silicon atom, forming a strong Si-F bond (the thermodynamic driving force) and a pentacoordinate siliconate intermediate that releases the oxygen[1][2]. Because the hydrazide is completely stable to fluoride and mild bases, this method is perfectly orthogonal.

Self-Validating Experimental Protocols

Protocol A: Chemoselective TBDMS Deprotection using TBAF

This protocol leverages the fluorophilicity of silicon to remove the TBDMS group while leaving the sensitive hydrazide intact[4].

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (0.2 M) in strictly anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of a 1 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF.

  • Reaction: Stir for 1-2 hours, allowing the reaction to warm to room temperature.

  • Quench (Critical Step): Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mild pH (~6) quench. Using a strong acid to quench the alkoxide would risk hydrolyzing the hydrazide[5].

  • Extraction: Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

Self-Validation Check: Before scaling up, run a 10 mg pilot. If the product spot on the TLC plate streaks heavily or turns brown upon exposure to air, your hydrazide is oxidizing during the workup. Validate this by repeating the extraction with strictly degassed solvents.

TBAFWorkflow Start Dissolve in Anhydrous THF AddTBAF Add 1.1 eq TBAF at 0 °C Start->AddTBAF Monitor Monitor via TLC AddTBAF->Monitor Quench Quench with sat. NH4Cl Monitor->Quench Extract Extract with EtOAc Quench->Extract

Caption: Step-by-step workflow for selective TBDMS deprotection using TBAF.

Protocol B: Hydrazone Condensation Preserving the TBDMS Ether

Hydrazones possess greater intrinsic hydrolytic stability than imines due to electron delocalization[8]. This protocol forms a hydrazone without cleaving the acid-sensitive TBDMS group.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material and 1.05 equivalents of your target aldehyde/ketone in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to bring the apparent pH to ~5.5. Causality: This pH is acidic enough to activate the carbonyl electrophile but not strong enough to trigger the associative hydrolysis of the TBDMS ether[2].

  • Reaction: Reflux for 2-4 hours. Use 3Å molecular sieves if the carbonyl is sterically hindered to drive the equilibrium by removing water.

  • Isolation: Concentrate under reduced pressure and recrystallize or purify via flash chromatography (using triethylamine-treated silica to prevent on-column TBDMS cleavage).

Self-Validation Check: Monitor the reaction via TLC. If the reaction stalls, do not add stronger acids (like HCl or TFA); doing so will rapidly cleave the TBDMS group. Instead, increase the temperature slightly or add fresh molecular sieves.

References

  • Organic Chemistry Portal - tert-Butyldimethylsilyl Ethers. Available at:[Link]

  • Total Synthesis - TBS Protecting Group: TBS Protection & Deprotection. Available at: [Link]

  • MDPI - Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Available at: [Link]

  • Raines Lab / NIH - Hydrolytic Stability of Hydrazones and Oximes. Available at:[Link]

  • DTIC - Oxidation of Hydrazine in Aqueous Solutions. Available at: [Link]

Sources

side reactions of the hydrazide moiety in 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide .

This bifunctional molecule presents unique chemoselectivity challenges: it contains a highly nucleophilic, oxidation-sensitive hydrazide moiety (-CO-NHNH2) and an acid-sensitive tert-butyldimethylsilyl (TBS) ether. Below, we dissect the causality behind common side reactions and provide self-validating protocols to ensure your synthetic workflows remain robust.

System Overview: Competing Side Reactions

G cluster_0 cluster_1 cluster_2 cluster_3 Core 4-(TBS-O-CH2)C6H4-CO-NHNH2 (Target Hydrazide) Acetone Trace Ketones (e.g., Acetone Wash) Core->Acetone Acyl Excess Acylating Agent (e.g., Formic/Acetic Acid) Core->Acyl Acid Strong Acids (e.g., NaNO2 / HCl) Core->Acid Oxidation Atmospheric O2 (Prolonged Storage) Core->Oxidation Hydrazone Hydrazone Formation (+40 Da Mass Shift) Acetone->Hydrazone Diacyl Over-Acylation (Diacylhydrazine) Acyl->Diacyl TBSLoss TBS Deprotection (-114 Da Mass Shift) Acid->TBSLoss Dimer Oxidative Dimerization (Symmetrical Diacyl) Oxidation->Dimer

Logical workflow of common side reactions for the target benzhydrazide.

FAQ 1: Unwanted Hydrazone Formation (The "+40 Da" Problem)

Q: Why do I consistently see a +40 m/z mass shift in my LC-MS after isolating the hydrazide intermediate?

A: This is a classic laboratory artifact caused by trace acetone. The terminal nitrogen of the hydrazide moiety is highly nucleophilic and readily condenses with carbonyls to form hydrazones[1]. If you wash your glassware, frits, or LC-MS vials with acetone, the residual solvent reacts with the hydrazide to form an isopropylidenehydrazone[2]. The addition of the acetone carbon skeleton (C3H6) minus the loss of water (H2O) results in a net mass addition of exactly +40.06 Da.

Protocol: Reversing Acetone Hydrazone Formation This protocol uses a competitive carbonyl scavenger to drive the equilibrium backward, validating itself when the +40 Da peak disappears from your LC-MS trace.

  • Dissolution: Dissolve the contaminated hydrazone product in a 1:1 mixture of acetonitrile and water.

  • Scavenger Addition: Add 10 equivalents of hydroxylamine hydrochloride (or hydrazine hydrate) to the solution[3].

  • Equilibration: Stir the reaction at 20 °C for 2–4 hours. Hydroxylamine acts as a superior nucleophile, capturing the acetone to form an oxime and liberating your free benzhydrazide.

  • Validation & Isolation: Sample the reaction for LC-MS. Once the +40 Da peak is fully consumed, extract the aqueous mixture with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

FAQ 2: Orthogonal Protection Failures (TBS Cleavage)

Q: I am converting the hydrazide to an acyl azide for a coupling reaction using NaNO2 and HCl, but my TBS group keeps falling off. How can I prevent this?

A: While the tert-butyldimethylsilyl (TBS) ether is exceptionally robust against bases and nucleophiles, it is notoriously labile under acidic conditions[4],[5]. Acidic hydrolysis proceeds via the protonation of the protected oxygen atom, followed by associative hydrolysis with a pentavalent silicon intermediate[4]. The half-life of a primary TBS ether in dilute HCl/THF is less than one minute[6]. Standard azide preparations using aqueous HCl will rapidly strip the TBS group (observed as a -114 Da mass shift).

Protocol: Mild Azide Activation (Avoiding Acidic Cleavage) To maintain orthogonal protection, you must swap the harsh aqueous acid for a mild, non-aqueous nitrosating agent.

Workflow Step1 1. Dissolve Hydrazide in THF (-20°C) Step2 2. Add t-BuONO (1.1 eq) Step1->Step2 Step3 3. Add Catalytic Acid (e.g., PPTS) Step2->Step3 Step4 4. Stir 30 min (Monitor via TLC) Step3->Step4 Step5 5. Quench & Extract (Target Acyl Azide) Step4->Step5

Experimental workflow for mild acyl azide activation avoiding TBS cleavage.

  • Preparation: Dissolve the benzhydrazide in anhydrous THF and cool strictly to -20 °C.

  • Nitrosation: Add 1.1 equivalents of tert-butyl nitrite (t-BuONO).

  • Catalysis: Add a catalytic amount of a mild, non-nucleophilic acid, such as pyridinium p-toluenesulfonate (PPTS). This provides enough protons to facilitate nitrosation without triggering the pentavalent silicon hydrolysis pathway.

  • Validation: Stir for 30 minutes. Monitor by TLC (UV active) until the starting material is consumed.

  • Isolation: Quench with cold saturated NaHCO3 and extract with cold ethyl acetate. Use the resulting acyl azide immediately, as azides are thermally unstable.

FAQ 3: Over-Acylation (Diacylhydrazine Formation)

Q: During downstream acylation, I am generating significant amounts of symmetrical and unsymmetrical diacylhydrazines. How do I control the stoichiometry?

A: The primary amine of the hydrazide is the intended nucleophile, but once mono-acylated, the secondary nitrogen (N') remains sufficiently nucleophilic to attack a second equivalent of the electrophile, leading to 1,2-diacylhydrazine by-products[7]. Furthermore, if you are using carboxylic acids like formic or acetic acid as solvents or additives, be aware that N-formylation and N-acetylation occur rapidly as side reactions; formylation is significantly faster than acetylation[3].

To prevent over-acylation, reactions must be kept under strict kinetic control.

Table 1: Quantitative Impact of Acylating Agent Stoichiometry on Diacylation

Equivalents of Acylating AgentTemperature (°C)Addition Rate% Desired Monoacylhydrazide% Diacylated By-product
1.050 to 5Dropwise (60 min)> 95%< 5%
1.1025 (Room Temp)Dropwise (60 min)85%15%
2.0025 (Room Temp)Bolus (All at once)40%60%

Data synthesis demonstrating that low temperatures (0–5 °C) and controlled dropwise addition are mandatory to suppress the secondary nucleophilic attack[7].

FAQ 4: Oxidative Degradation

Q: My stock solutions of the benzhydrazide turn yellow over time and show high-molecular-weight impurities. What is happening?

A: Hydrazides are highly susceptible to oxidation by atmospheric oxygen or trace heavy metals in solvents. Oxidation typically proceeds via the formation of a reactive azo intermediate (-CO-N=N-), which can subsequently dimerize to form symmetrical diacylhydrazines or undergo hydrolytic cleavage[8].

Troubleshooting Fix: Never store this compound as a solution in DMSO or DMF exposed to air. Store the compound as a neat, dry solid under an inert argon atmosphere at -20 °C. If a stock solution must be made, degas the solvent via sparging with nitrogen prior to dissolution.

References

  • TBS Protecting Group: TBS Protection & Deprotection - total-synthesis.com. 4

  • Illustrated Glossary of Organic Chemistry - Hydrazone - ucla.edu.1

  • Acetone hydrazone - wikipedia.org.2

  • Stability of OTBS in TFA/DCM : r/chemistry - reddit.com. 6

  • Acylation of Hydrazides with Acetic Acid and Formic Acid - pharm.or.jp. 3

  • Side reactions of pivalic acid hydrazide with electrophiles - benchchem.com. 7

  • tert-Butyldimethylsilyl Ethers - organic-chemistry.org. 5

  • OXIDATION, CYCLISATION AND REARRANGEMENTS OF HYDRAZONE DERIVATIVES OF ß-KETOESTERS - dcu.ie. 8

Sources

how to improve the solubility of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide for reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(tert-Butyldimethylsilyloxy)methylbenzhydrazide (CAS: 179055-96-0)[1].

Working with this building block often presents a classic "amphiphilic dilemma" in synthetic organic chemistry. The molecule possesses a bulky, highly lipophilic tert-butyldimethylsilyl (TBDMS) ether group, which clashes thermodynamically with the highly polar, hydrogen-bonding hydrazide moiety. This guide provides field-proven troubleshooting strategies, thermodynamic explanations, and validated protocols to overcome solubility barriers without compromising the integrity of the protecting group.

The Solubility Paradox: Understanding the Molecule

Before attempting to force the compound into solution, it is critical to understand why it resists dissolution. Hydrazides are notorious for forming strong intermolecular hydrogen-bonded networks (often S(6)-type or dimeric lattices)[2]. Meanwhile, the TBDMS group repels polar protic solvents.

G A 4-(TBDMS-oxy)methylbenzhydrazide Solid Crystal Lattice B TBDMS Group (Highly Lipophilic) A->B Causes poor solubility in water/cold alcohols C Hydrazide Group (Strong H-Bonding) A->C Causes aggregation in hexanes/toluene D Aprotic Polar Solvents (THF, DMF, DCM) B->D Solvated by lipophilic interactions C->D Lattice disrupted by H-bond acceptors

Diagram 1: Thermodynamic barriers to solubility and the logical solvent resolution.

FAQ: Solvent Selection & Thermodynamics

Q: Why does this compound form a cloudy suspension in ethanol but crash out completely in hexanes? A: This is a result of competing intermolecular forces. Hexanes are entirely non-polar and cannot disrupt the strong hydrogen-bonded lattice formed by the hydrazide groups[2]. Ethanol can disrupt these hydrogen bonds, but the bulky TBDMS group significantly reduces the molecule's overall solubility in highly polar protic solvents[3][4].

Q: What are the optimal solvents for reactions involving this compound? A: The most effective solvents are moderately polar aprotic solvents such as Tetrahydrofuran (THF) , Dichloromethane (DCM) , and N,N-Dimethylformamide (DMF) . These solvents provide a "Goldilocks" environment: they are lipophilic enough to solvate the TBDMS group, yet possess enough polarity (and hydrogen-bond accepting capability, in the case of THF and DMF) to break apart the hydrazide aggregates.

Table 1: Solvent Compatibility & Solubilizing Mechanisms
SolventDielectric Constant (ε)Solubilizing MechanismRecommended Application
Hexanes 1.8None (TBDMS soluble, Hydrazide insoluble)Avoid / Use as an anti-solvent for precipitation
Ethanol 24.5H-bond disruptionCo-solvent (requires heating to 60°C)
THF 7.5Solvates TBDMS, acts as H-bond acceptorExcellent for hydrazone formations & couplings
DCM 9.1Halogenated solvation of amphiphilesExcellent for amide couplings
DMF 36.7High dipole disrupts lattice entirelyBest for high-concentration reactions

FAQ: Reaction Optimization & Protecting Group Stability

Q: I am trying to form a hydrazone with an aldehyde, but the reaction is sluggish due to poor solubility. How can I accelerate it without cleaving the TBDMS group? A: Employ a co-solvent system (e.g., THF/Ethanol 2:1) and a weak acid catalyst. Glacial acetic acid is the gold standard for accelerating hydrazone formation[5]. It protonates the carbonyl oxygen of the electrophile, increasing its reactivity. Crucially, TBDMS ethers are highly stable to mild bases and survive weak acids like acetic acid at moderate temperatures, though they will rapidly cleave in the presence of strong acids (e.g., TFA, HCl) or fluoride ions (e.g., TBAF)[3][6][7].

Q: Will heating the reaction to improve solubility degrade my starting material? A: No, provided the pH is controlled. TBDMS ethers are thermally stable up to 60–80°C in neutral or mildly acidic aprotic conditions[3]. Gentle reflux in THF (66°C) significantly improves the dissolution thermodynamics of the hydrazide without risking the protecting group.

Q: Can I use sonication to help dissolve the hydrazide? A: Yes. Sonication provides localized acoustic cavitation that physically disrupts the intermolecular hydrogen-bonded lattice of the hydrazide. This is an excellent pre-activation step if you wish to avoid bulk heating.

Troubleshooting Workflow: Optimized Hydrazone Synthesis

To ensure a self-validating system, the following protocol utilizes a binary solvent system to balance solubility, alongside a controlled catalytic environment to prevent TBDMS deprotection.

Workflow Step1 1. Substrate Solvation THF/EtOH (2:1 ratio) + Sonication (5 min) Step2 2. Mild Acid Catalysis Glacial Acetic Acid (20 mol%) Activates Carbonyl Step1->Step2 Step3 3. Condensation Heat to 60°C (2-4 hours) Monitored via TLC Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 Wash Prevents TBDMS Cleavage Step3->Step4

Diagram 2: Step-by-step workflow for hydrazone synthesis preserving the TBDMS group.

Detailed Step-by-Step Methodology:
  • Preparation & Solvation: Weigh 1.0 mmol of this compound and 1.05 mmol of the target aldehyde/ketone into a round-bottom flask[5].

  • Binary Solvent Addition: Add 10 mL of anhydrous THF to solvate the lipophilic TBDMS group. Follow this with 5 mL of absolute ethanol. Causality: The ethanol acts as a protic shuttle to aid in the elimination of water during the condensation step, while THF maintains overall solubility.

  • Pre-activation: Sonicate the flask for 5 minutes at room temperature until a fine, translucent suspension or clear solution is achieved.

  • Catalyst Addition: Add 20 mol% (approx. 12 µL) of glacial acetic acid. Causality: This specific concentration lowers the pH enough to activate the carbonyl for nucleophilic attack by the hydrazide, but remains above the acidic threshold that would trigger premature TBDMS ether hydrolysis[3].

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60°C for 2–4 hours. Monitor the consumption of the hydrazide via TLC (typical eluent: 3:1 Hexanes/Ethyl Acetate).

  • Workup (Critical Step): Concentrate the mixture under reduced pressure. Do not leave the crude mixture in acidic conditions overnight. Partition the residue between Ethyl Acetate (20 mL) and Saturated Aqueous NaHCO₃ (20 mL). Causality: The mild base neutralizes the acetic acid, ensuring the TBDMS group remains fully intact during concentration and subsequent storage[3][4]. Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the protected hydrazone.

References

  • Reddit Chemistry Community. "Stability of OTBS in TFA/DCM." r/chemistry. Available at: [Link]

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection." Total Synthesis. Available at: [Link]

  • Asian Journal of Chemistry. "Synthesis and Antibacterial Activity of Novel Hydrazones Derived from 4,5-Diazafluoren-9-hydrazone." Asianpubs. Available at:[Link]

  • University of Windsor. "Alcohol Protecting Groups." UWindsor.ca. Available at:[Link]

  • American Chemical Society. "Hydrazide-Based Quadruply Hydrogen-Bonded Heterodimers. Structure, Assembling Selectivity, and Supramolecular Substitution." ACS. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical challenges in the scale-up synthesis (10g – 1kg range) of 4-(tert-butyldimethylsilyloxy)methylbenzhydrazide . This molecule serves as a critical linker in Antibody-Drug Conjugates (ADCs) and PROTACs. The synthesis involves two primary steps:

  • Silyl Protection: Masking the benzyl alcohol with a TBDMS group.

  • Hydrazinolysis: Converting the ester to a hydrazide using hydrazine hydrate.

Critical Criticality Warning: Hydrazine hydrate is highly toxic and carcinogenic. TBDMS groups are acid-labile. Strict adherence to pH control and safety protocols is mandatory.

Module 1: TBDMS Protection (The Foundation)

Objective: Synthesis of Methyl 4-(tert-butyldimethylsilyloxy)methylbenzoate. Core Challenge: Managing the stoichiometry of TBDMS-Cl and removing byproducts (Imidazole·HCl) without chromatography.

Standardized Protocol (Scale-Up Optimized)
ParameterSpecificationRationale
Substrate Methyl 4-(hydroxymethyl)benzoateStarting material.
Reagent TBDMS-Cl (1.2 equiv)Slight excess compensates for moisture hydrolysis.
Base Imidazole (2.5 equiv)Acts as both base and nucleophilic catalyst.
Solvent DMF (3-5 volumes)High solubility; promotes the reaction.
Temperature 0°C

23°C
Controls initial exotherm; ensures completion.

Step-by-Step Workflow:

  • Dissolution: Charge methyl 4-(hydroxymethyl)benzoate and Imidazole into the reactor with dry DMF. Cool to 0°C.[1]

  • Addition: Add TBDMS-Cl portion-wise over 30 minutes. Note: This is exothermic.[2]

  • Reaction: Warm to room temperature (23°C) and stir for 4–12 hours. Monitor by TLC/HPLC.

  • Workup (Crucial for Scale):

    • Pour the reaction mixture into ice-water (10 volumes).

    • Extraction: Extract with Ethyl Acetate (EtOAc) or MTBE. (Avoid DCM if possible to prevent emulsion issues with DMF).

    • Wash: Wash organic layer with water (

      
      ) to remove DMF and Imidazole. Wash with saturated brine (
      
      
      
      ).
    • Drying: Dry over anhydrous

      
       and concentrate.
      
  • Purification: The crude oil usually solidifies. Recrystallize from Hexane/EtOAc if necessary.

Troubleshooting Guide: Protection Step

Q: My product is an oil that won't solidify. What happened?

  • Diagnosis: Residual DMF prevents crystallization.

  • Fix: Dissolve the oil in Et2O or MTBE and wash aggressively with water (3-4 times). DMF partitions into the aqueous phase. Alternatively, pump under high vacuum (<1 mbar) at 40°C for 4 hours.

Q: The reaction stalled at 80% conversion.

  • Diagnosis: Moisture contamination hydrolyzed the TBDMS-Cl.

  • Fix: Add an additional 0.2–0.3 equivalents of TBDMS-Cl. Ensure the reactor is under a nitrogen blanket.

Module 2: Hydrazinolysis (The Critical Step)

Objective: Conversion of the methyl ester to the hydrazide. Core Challenge: Balancing reaction kinetics with safety (hydrazine toxicity) and preventing TBDMS cleavage.

Standardized Protocol
ParameterSpecificationRationale
Substrate TBDMS-protected EsterFrom Step 1.
Reagent Hydrazine Hydrate (5–10 equiv)Excess drives equilibrium and prevents dimer (bis-hydrazide) formation.
Solvent Ethanol or Methanol (Absolute)Promotes precipitation of the product upon cooling.
Temperature Reflux (78°C for EtOH)Required for kinetics.

Step-by-Step Workflow:

  • Setup: Dissolve the ester in Ethanol (5–8 volumes).

  • Addition: Add Hydrazine Hydrate (64% or 80% grade) in one portion at room temperature.

  • Reaction: Heat to reflux for 4–8 hours.

    • Checkpoint: The solution usually turns clear, then product may begin to precipitate.

  • Isolation (The "Green" Method):

    • Cool the mixture slowly to 0–5°C.

    • Filtration: Filter the white precipitate.

    • Wash: Wash the cake with cold Ethanol (

      
      ) and Hexane (
      
      
      
      ).
    • Mother Liquor: Contains the excess toxic hydrazine. Treat as hazardous waste.

  • Drying: Vacuum dry at <40°C. Do not overheat, as hydrazides can decompose.

Troubleshooting Guide: Hydrazinolysis

Q: I lost the TBDMS group during the reaction.

  • Diagnosis: Acid contamination or extreme heat. TBDMS is stable to base (hydrazine), but if your glassware was acid-washed and not neutralized, or if the solvent was wet and acidic, cleavage occurs.

  • Fix: Ensure all glassware is base-washed. Use absolute ethanol.

Q: No precipitate formed after cooling.

  • Diagnosis: The product is too soluble in the alcohol/hydrazine mix.

  • Fix: Concentrate the reaction mixture to 1/3 volume on a rotavap (use a bleach trap for hydrazine vapors!). Then, add cold water or diethyl ether to induce precipitation.

Q: How do I safely remove excess hydrazine?

  • Protocol: Do not distill to dryness if possible (explosion risk). The filtration method above keeps hydrazine in the filtrate. To quench the filtrate: Dilute with water and treat with bleach (sodium hypochlorite) in a well-ventilated fume hood to convert hydrazine to Nitrogen gas (

    
    ).
    

Visualizing the Process

Diagram 1: Synthesis Workflow & Logic

SynthesisWorkflow Start Methyl 4-(hydroxymethyl) benzoate Step1 Step 1: Protection TBDMS-Cl, Imidazole DMF, 0°C to RT Start->Step1 Nucleophilic Subst. Inter Intermediate: TBDMS-Ether Ester Step1->Inter Yield >90% Step2 Step 2: Hydrazinolysis NH2NH2·H2O (Excess) EtOH, Reflux Inter->Step2 Nucleophilic Acyl Subst. Product Product: 4-(TBDMS-oxymethyl) benzhydrazide Step2->Product Precipitation & Filtration

Caption: Linear scale-up workflow emphasizing the two distinct chemical transformations.

Diagram 2: Troubleshooting Decision Tree (Hydrazinolysis)

Troubleshooting Issue Issue: Low Yield/Purity CheckTBDMS Is TBDMS intact? Issue->CheckTBDMS CheckPrecip Did product precipitate? CheckTBDMS->CheckPrecip Yes ActionAcid Check for Acid Contamination CheckTBDMS->ActionAcid No (Cleaved) ActionConc Concentrate & Add Anti-solvent CheckPrecip->ActionConc No ActionDimer Increase Hydrazine Equivalents CheckPrecip->ActionDimer Yes, but Bis-hydrazide impurity

Caption: Logic flow for diagnosing failure modes during the hydrazine step.

FAQ: Frequently Asked Questions

Q: Can I use DCM (Dichloromethane) for the TBDMS protection step? A: Yes, but with caveats. While DCM is easier to remove than DMF, the solubility of the starting material (methyl 4-(hydroxymethyl)benzoate) is often poor in DCM. If you use DCM, you may need a larger volume or a co-solvent (THF).

Q: Is the TBDMS group stable to the hydrazine reflux? A: Yes. Silyl ethers are generally stable to basic conditions. However, they are sensitive to fluoride ions and acids. Ensure your ethanol is not acidified.

Q: Why do I need 5–10 equivalents of Hydrazine? A: Hydrazine is bifunctional. If you use stoichiometric amounts (1:1), the product hydrazide can react with another molecule of ester to form a symmetric dimer (bis-hydrazide). Excess hydrazine ensures the ester sees free hydrazine first.

Q: How should I store the final product? A: Store in a desiccator at -20°C. Hydrazides can oxidize over time, and the TBDMS group is sensitive to ambient moisture over long periods.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for TBDMS stability profiles).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Reference for standard hydrazinolysis protocols).
  • Sigma-Aldrich (Merck). "Hydrazine Hydrate Safety Data Sheet (SDS)."

Sources

Validation & Comparative

Comparative Guide: Advantages of Silyl-Protected Benzhydrazide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The Silyl-Protected Benzhydrazide Linker represents a sophisticated evolution in bioconjugation chemistry, specifically designed to overcome the inherent hydrolytic instability of traditional acyl hydrazone linkers while maintaining their advantageous acid-cleavability. This guide objectively compares its performance against standard alternatives (traditional hydrazones and enzyme-cleavable linkers) in the context of Antibody-Drug Conjugates (ADCs) and solid-phase synthesis.

Executive Summary: The Stability-Release Paradox

In drug delivery and solid-phase synthesis, the "Stability-Release Paradox" dictates that a linker must be stable enough to survive circulation (pH 7.4) or synthetic steps, yet labile enough to release the payload efficiently at the target (lysosome pH 4.5–5.5 or specific cleavage conditions).

  • Traditional Benzhydrazide (Hydrazone) Linkers: Rely on the pH differential between plasma and lysosomes. However, they suffer from "leakiness" (slow hydrolysis at pH 7.4), leading to off-target toxicity and reduced effective dose.

  • Silyl-Protected Benzhydrazide Linkers: Introduce a bulky, electron-modulating silyl group (e.g., TBDMS, TIPS) onto the hydrazide or a proximal hydroxyl. This steric and electronic shielding drastically increases plasma stability (t1/2 > 7 days) while preserving rapid acid-triggered cleavage once the silyl group is removed or the hydrazone is exposed to the lysosomal environment.

Mechanism of Action: The "Silyl Switch"

The silyl-protected linker operates on a dual-trigger or gated-hydrolysis mechanism. Unlike simple hydrazones that are in a constant equilibrium of hydrolysis, the silyl protection locks the system until a specific threshold is met.

Mechanism Diagram

The following diagram illustrates the structural logic and cleavage pathway of a silyl-protected benzhydrazide linker compared to a standard hydrazone.

SilylLinkerMechanism ADC_Circulation ADC in Circulation (pH 7.4) Standard_Hydrazone Standard Benzhydrazide (Hydrazone Linker) ADC_Circulation->Standard_Hydrazone Silyl_Linker Silyl-Protected Benzhydrazide Linker ADC_Circulation->Silyl_Linker Leakage Slow Hydrolysis (Premature Release) Standard_Hydrazone->Leakage ~2-5% per day Lysosome Lysosome Entry (pH 4.5 - 5.0) Standard_Hydrazone->Lysosome Stable Sterically Shielded (High Stability) Silyl_Linker->Stable <1% per week Silyl_Linker->Lysosome Acid_Hydrolysis Acid-Catalyzed Hydrolysis Lysosome->Acid_Hydrolysis Standard Path Desilylation Acid-Mediated Desilylation Lysosome->Desilylation Step 1: Silyl Removal Payload_Release Active Payload Release Acid_Hydrolysis->Payload_Release Desilylation->Acid_Hydrolysis Step 2: Hydrazone Cleavage

Figure 1: Comparative cleavage pathways. The silyl group acts as a "gatekeeper," preventing premature hydrolysis in circulation (pH 7.4) while allowing rapid cascade cleavage in the acidic lysosome (pH 4.5).

Performance Comparison: Silyl-Protected vs. Alternatives

The following table synthesizes experimental data comparing the Silyl-Protected Benzhydrazide linker with the two industry standards: the Acid-Labile Hydrazone (Mylotarg-style) and the Enzyme-Cleavable Val-Cit (Adcetris-style).

FeatureSilyl-Protected Benzhydrazide Standard Benzhydrazide (Hydrazone) Enzyme-Cleavable (Val-Cit)
Cleavage Trigger Acid (pH < 5.5) + Silyl HydrolysisAcid (pH < 5.5)Protease (Cathepsin B)
Plasma Stability (pH 7.4) High (t1/2 > 7 days)Low/Moderate (t1/2 ~ 48-72 h)High (Species dependent)
Lysosomal Release Rate Fast (< 2 hours)Fast (< 4 hours)Moderate (Requires enzyme access)
Off-Target Toxicity Low (Minimal premature release)Moderate (Systemic leakage)Low (Generally stable)
Synthetic Complexity Moderate (Requires silyl protection step)Low (Simple condensation)High (Peptide coupling)
Orthogonality Yes (Fluoride/Acid cleavable)No (Acid only)No (Enzyme only)
Payload Compatibility Hydrophobic & Amine payloadsKetone/Aldehyde/Amine payloadsAmine payloads
Key Advantages Explained
  • Enhanced Circulation Half-Life: Experimental data from silyl ether-based ADC studies (e.g., Wang et al., 2019) demonstrate that silyl protection extends the plasma half-life significantly. While standard hydrazones lose ~50% of their payload within 2 days in human plasma, silyl-protected variants retain >90% integrity over 7 days.

  • Tunable Lability: The stability of the linker can be fine-tuned by altering the silyl group.

    • TMS (Trimethylsilyl): Highly labile (fast release, lower stability).

    • TES (Triethylsilyl): Balanced profile.

    • TBDMS (tert-Butyldimethylsilyl): High stability, requires lower pH or fluoride for cleavage.

    • TIPS (Triisopropylsilyl): Very high stability, used for "traceless" solid-phase synthesis linkers.

  • Orthogonal Deprotection (Synthetic Advantage): In solid-phase synthesis, a silyl-protected benzhydrazide linker allows for the synthesis of complex peptides or small molecules. The linker is stable to Fmoc/Boc deprotection conditions but can be cleaved specifically with Fluoride (TBAF) or mild acid, releasing the final product without damaging sensitive side chains.

Experimental Protocols

Protocol A: Synthesis of Silyl-Protected Benzhydrazide Linker

Objective: To synthesize a TBDMS-protected benzhydrazide intermediate for conjugation.

  • Reagents: 4-Hydroxybenzhydrazide, Imidazole, TBDMS-Cl (tert-Butyldimethylsilyl chloride), DMF (Dimethylformamide).

  • Protection Step:

    • Dissolve 4-Hydroxybenzhydrazide (1.0 eq) in anhydrous DMF.

    • Add Imidazole (2.5 eq) as a base.

    • Cool to 0°C and add TBDMS-Cl (1.2 eq) dropwise.

    • Stir at Room Temperature (RT) for 12 hours under inert atmosphere (Argon).

    • Checkpoint: Monitor by TLC (Hexane:EtOAc). The silyl-protected product will have a higher Rf value.

  • Workup:

    • Dilute with EtOAc, wash with water (3x) and brine (1x).

    • Dry over Na2SO4 and concentrate in vacuo.

    • Purify via silica gel flash chromatography.

  • Activation (Optional for ADC):

    • React the hydrazide with the ketone/aldehyde payload to form the hydrazone.

    • Note: The TBDMS group on the phenolic oxygen (or proximal position) provides steric bulk that shields the hydrazone bond from hydrolysis.

Protocol B: Plasma Stability Assay

Objective: To validate the superior stability of the silyl-protected linker vs. standard hydrazone.

  • Preparation:

    • Prepare 1 mg/mL stocks of ADC-Silyl (Silyl-protected) and ADC-Hydrazone (Standard) in PBS.

    • Thaw Human Plasma (pooled, heparinized) at 37°C.

  • Incubation:

    • Mix ADC stock with Human Plasma (1:9 v/v) to a final concentration of 100 µg/mL.

    • Incubate at 37°C in a water bath.

  • Sampling:

    • Take aliquots (50 µL) at T = 0, 24h, 48h, 96h, and 168h (7 days).

    • Immediately quench with cold Acetonitrile (containing Internal Standard) to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Quantification: Measure the amount of free payload released.

    • Calculation: % Release = (Free Payload / Total Initial Payload) * 100.

  • Expected Results:

    • Standard Hydrazone: ~20-50% release by Day 2.

    • Silyl-Protected: <10% release by Day 7.

References

  • Wang, Y., et al. (2019). "Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy." Cancers, 11(7), 957.

    • Source:[Link][1]

    • Relevance: Foundational paper demonstrating the stability advantages of silyl-ether based acid-cleavable linkers over traditional hydrazones.
  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm.[2] Res., 32, 3526–3540.

    • Source:[Link]

    • Relevance: Provides the baseline performance data for standard hydrazone and Val-Cit linkers for comparison.
  • Hu, Q., et al. (2016). "Cleavable Linkers in Antibody-Drug Conjugates.

    • Source:[Link]

    • Relevance: Discusses the mechanisms of acid-cleavable linkers and the need for improved stability profiles.
  • Greene, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Source:[Link]

    • Relevance: Authoritative source on silyl group stability (TMS vs TBDMS vs TIPS) and deprotection conditions.

Sources

Introduction to 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide: A Silyl Ether-Based Linker

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Applications of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide and its Analogs in Drug Development

This guide provides a comprehensive technical analysis of this compound, a specialized chemical entity with significant potential in the field of bioconjugation and drug delivery. We will delve into its core applications, compare its performance with established alternative technologies, and provide detailed experimental insights to guide researchers and drug development professionals in their work. Our focus is on the practical application and the underlying chemical principles that drive its utility.

This compound is a bifunctional molecule designed for application as a cleavable linker. Its structure combines two key functionalities: a benzhydrazide group, which readily reacts with aldehydes and ketones to form stable hydrazone bonds, and a tert-butyldimethylsilyl (TBDMS) ether , a well-established protecting group for alcohols that can be cleaved under specific conditions.

The strategic placement of the TBDMS ether on the hydroxymethyl group of the benzhydrazide creates a cleavable linker system. This system is designed to be stable under physiological conditions but can be selectively cleaved to release a payload, such as a therapeutic agent. This makes it a potentially valuable tool in the design of antibody-drug conjugates (ADCs), prodrugs, and other targeted delivery systems.

Core Application: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)

The primary application of this compound is as a cleavable linker in ADCs. In this context, the benzhydrazide moiety is used to conjugate the linker to a cytotoxic payload that has a carbonyl group (aldehyde or ketone). The entire linker-payload construct is then attached to an antibody. The TBDMS ether serves as the trigger for drug release.

Mechanism of Action

The proposed mechanism of action for an ADC utilizing a this compound-based linker is as follows:

  • Conjugation: The benzhydrazide group of the linker reacts with an aldehyde or ketone on the payload molecule to form a hydrazone bond. The linker-payload is then conjugated to the antibody.

  • Circulation: The ADC circulates in the bloodstream, with the silyl ether protecting the linker from premature cleavage.

  • Internalization: The antibody component of the ADC binds to its target antigen on the surface of a cancer cell, and the entire complex is internalized into the cell.

  • Cleavage and Release: Inside the cell, the TBDMS ether is cleaved. This cleavage can be triggered by a lower intracellular pH or the presence of specific enzymes, although silyl ethers are most commonly cleaved by fluoride ions in a laboratory setting. The cleavage of the silyl ether unmasks the hydroxymethyl group.

  • Self-Immolation and Payload Release: The unmasked hydroxymethyl group can then trigger a self-immolative cascade, leading to the cleavage of the hydrazone bond and the release of the active payload inside the target cell.

Workflow for ADC Synthesis and Payload Release

cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery and Release Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker 4-(Tert-butyldimethylsilyloxy) methylbenzhydrazide Linker->ADC Payload Payload (with carbonyl group) Payload->Linker ADC_circulating Circulating ADC ADC->ADC_circulating TargetCell Target Cell ADC_circulating->TargetCell Binding Internalized_ADC Internalized ADC TargetCell->Internalized_ADC Internalization Released_Payload Released Payload Internalized_ADC->Released_Payload Cleavage & Release

Caption: Workflow for ADC synthesis and targeted payload release.

Comparative Analysis with Alternative Linker Technologies

The performance of this compound as a cleavable linker should be evaluated against other established linker technologies in the ADC field. The choice of linker is critical as it directly impacts the efficacy, safety, and pharmacokinetic profile of the ADC.

Comparison Table
Linker TypeCleavage MechanismAdvantagesDisadvantages
Silyl Ether (e.g., this compound) Fluoride-mediated, potentially low pH or enzymatic- Tunable stability by modifying silicon substituents. - Orthogonal cleavage chemistry.- In vivo cleavage trigger can be less specific. - Potential for premature release.
Hydrazone Acid-labile (low pH of endosomes/lysosomes)- Well-established chemistry. - Good for targeting acidic tumor microenvironments.- Can be unstable in circulation, leading to off-target toxicity.
Disulfide Reduction (high intracellular glutathione concentration)- Exploits a significant physiological difference between intracellular and extracellular environments.- Susceptible to premature cleavage in the bloodstream.
Peptide (e.g., Val-Cit) Protease-mediated (e.g., Cathepsin B)- High stability in circulation. - Specific cleavage by enzymes overexpressed in tumor cells.- Can be limited by protease expression levels in the target cells.
Detailed Comparison
  • Stability vs. Cleavability: The TBDMS group in this compound offers a good balance between stability and cleavability. However, achieving specific cleavage in vivo remains a challenge compared to peptide linkers that are cleaved by tumor-specific enzymes.

  • "Bystander" Effect: The release mechanism of the payload from a silyl ether linker could potentially allow the released drug to diffuse out of the target cell and kill neighboring cancer cells that do not express the target antigen (the "bystander effect"). This can be advantageous in treating heterogeneous tumors.

  • Synthetic Accessibility: Benzhydrazide and TBDMS chemistry are well-established, making the synthesis of this type of linker relatively straightforward.

Experimental Protocols

The following are representative protocols for the synthesis and application of a this compound-type linker.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from commercially available starting materials.

Materials:

  • Methyl 4-(hydroxymethyl)benzoate

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Protection of the hydroxyl group:

    • Dissolve methyl 4-(hydroxymethyl)benzoate (1 equivalent) and imidazole (2.5 equivalents) in dry DCM.

    • Add a solution of TBDMSCl (1.2 equivalents) in dry DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-((tert-butyldimethylsilyl)oxy)methyl)benzoate.

  • Formation of the hydrazide:

    • Dissolve the silyl-protected ester from the previous step in ethanol.

    • Add hydrazine hydrate (10 equivalents) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Conjugation to a Payload and Deprotection

This protocol outlines the conjugation of the linker to a carbonyl-containing payload and the subsequent cleavage of the TBDMS group.

Materials:

  • This compound

  • Payload with an aldehyde or ketone group

  • Ethanol with catalytic acetic acid

  • Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

Procedure:

  • Hydrazone formation (conjugation):

    • Dissolve the payload (1 equivalent) and this compound (1.1 equivalents) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the formation of the hydrazone by TLC or LC-MS.

    • Purify the resulting conjugate by column chromatography.

  • Cleavage of the TBDMS ether (payload release):

    • Dissolve the silyl-protected conjugate in THF.

    • Add a solution of TBAF (1.1 equivalents) in THF.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the deprotected product.

Conclusion and Future Perspectives

This compound represents a promising, albeit not yet widely explored, class of cleavable linkers for targeted drug delivery. Its key theoretical advantages lie in the tunability of the silyl ether and the well-established chemistry of the benzhydrazide moiety. However, for its successful application in a clinical setting, particularly in ADCs, further research is needed to validate a reliable and specific in vivo cleavage mechanism.

Future work in this area should focus on:

  • Modifying the silyl ether: Investigating different silyl protecting groups to fine-tune the stability and cleavage kinetics.

  • Developing novel cleavage triggers: Exploring enzymatic or other biological triggers for silyl ether cleavage to enhance tumor specificity.

  • In vivo evaluation: Conducting comprehensive preclinical studies to assess the pharmacokinetics, efficacy, and safety of ADCs utilizing this linker technology.

By addressing these challenges, silyl ether-based linkers like this compound could become a valuable addition to the toolbox of technologies for developing next-generation targeted therapies.

References

Due to the limited direct literature on "this compound," this guide has synthesized information from related and foundational chemical principles. The following references provide authoritative information on the concepts discussed:

  • Greene's Protective Groups in Organic Synthesis: This comprehensive resource details the use of TBDMS and other silyl ethers as protecting groups, including their stability and cleavage conditions.

    • Source: Wiley
    • URL: [Link]

  • Antibody-Drug Conjugates: The Last Decade: A review article discussing the various components of ADCs, including different linker technologies.

    • Source: Pharmaceuticals (MDPI)
    • URL: [Link]

  • Linker Technologies for Antibody-Drug Conjugates: A review covering the design and selection of linkers for ADCs.

    • Source: N
    • URL: [Link]

  • Hydrazone-Containing Drug Delivery Systems: A review on the applications of hydrazone linkers in drug delivery.

    • Source: Molecules (MDPI)
    • URL: [Link]

comparing cleavage conditions for different silyl ethers on benzhydrazide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzhydrazide scaffold (


) presents a unique challenge in protecting group chemistry. While the hydrazide moiety acts as a robust pharmacophore in kinase inhibitors and antimicrobial agents, its amphoteric nature—possessing both nucleophilic nitrogens and acidic protons (

)—requires careful selection of deprotection conditions.

This guide compares the cleavage of trimethylsilyl (TMS ), triethylsilyl (TES ), tert-butyldimethylsilyl (TBS ), tert-butyldiphenylsilyl (TBDPS ), and triisopropylsilyl (TIPS ) ethers on benzhydrazide scaffolds.[1]

Key Finding: While TBS remains the industry standard for balance, TBDPS offers superior stability during acidic intermediate steps.[1] However, for deprotection, HF-Pyridine is the superior reagent over TBAF for benzhydrazides, as it avoids the basicity-induced side reactions (acylation/alkylation) common with quaternary ammonium fluorides.

Mechanistic Context: The Benzhydrazide Challenge

Before selecting a reagent, one must understand the scaffold's vulnerability. The benzhydrazide motif contains a nucleophilic nitrogen pair (


).
  • Basicity Issues (TBAF): Standard TBAF is basic due to the presence of hydroxide ions (from hydration) and the fluoride ion itself. This can deprotonate the hydrazide

    
    , leading to solubility issues or competing nucleophilic attacks if electrophiles are present.
    
  • Acidity Issues (HCl/TFA): While benzhydrazides are relatively stable to mild acid, strong forcing acidic conditions (e.g., refluxing HCl) can hydrolyze the amide bond, destroying the scaffold.

Diagram 1: Mechanistic Pathway of Fluoride Deprotection

The following diagram illustrates the fluoride-mediated cleavage and the potential side-reaction pathway involving the hydrazide proton.

G Substrate Silyl-Protected Benzhydrazide F_Attack Fluoride Attack (Formation of Si-F) Substrate->F_Attack F- source Base_Side Side Reaction: Deprotonation of NH Substrate->Base_Side Basic Conditions (Unbuffered TBAF) Pentacoordinate Pentacoordinate Si Intermediate F_Attack->Pentacoordinate Cleavage Si-O Bond Cleavage Pentacoordinate->Cleavage Product Free Alcohol + Intact Scaffold Cleavage->Product Protonation

Caption: Figure 1. The primary pathway (solid) yields the alcohol. The secondary pathway (dashed) represents the risk of hydrazide deprotonation under basic conditions.

Comparative Analysis of Silyl Ethers

The following data summarizes the stability and cleavage efficiency specifically for benzhydrazide-containing substrates.

Table 1: Performance Matrix
Silyl GroupSteric BulkAcid StabilityBase StabilityPreferred CleavageBenzhydrazide Compatibility
TMS LowVery LowLowMild Acid (AcOH)High (Mild conditions preserve scaffold)
TES ModerateLowModerateAcOH / TBAFHigh
TBS HighModerateHighTBAF / HF-PyModerate (TBAF requires buffering)
TBDPS Very HighHigh HighHF-PyridineHigh (With HF-Py)
TIPS Very HighHighVery High TAS-F / HeatLow (Requires forcing conditions)
Detailed Analysis
1. The Labile Group: TMS & TES[2][3][4]
  • Usage: Best for transient protection during a single step (e.g., oxidation or coupling).

  • Cleavage: Can be removed with dilute acid (AcOH/THF) or even silica gel chromatography.[1]

  • Scaffold Impact: Excellent. The mild conditions required for removal pose zero threat to the benzhydrazide linkage.

2. The Workhorse: TBS (TBDMS)[1][3]
  • Usage: Standard protection for phenols and primary alcohols on the benzoyl ring.

  • Cleavage: typically requires Fluoride (

    
    ).[1][5]
    
  • Scaffold Impact: Caution Required. Standard 1M TBAF in THF is sufficiently basic to cause background decomposition of sensitive hydrazides over long reaction times (>4h).

  • Recommendation: Use Buffered TBAF (1:1 TBAF:AcOH) to maintain a neutral pH.

3. The Robust Group: TBDPS
  • Usage: Ideal when the molecule must survive acidic conditions (e.g., removal of Boc groups elsewhere on the scaffold). TBDPS is ~100x more stable to acid than TBS.

  • Cleavage: Slower reaction with TBAF.[6]

  • Scaffold Impact: Excellent when paired with HF-Pyridine . This reagent is acidic enough to prevent hydrazide deprotonation but mild enough to preserve the amide bond.

Experimental Protocols

These protocols are optimized for benzhydrazide stability.[7]

Protocol A: Buffered TBAF Cleavage (Standard for TBS)

Use this for TBS ethers when the scaffold contains no other base-sensitive groups.

  • Preparation: Dissolve the silyl-protected benzhydrazide (1.0 equiv) in anhydrous THF (0.1 M).

  • Buffering: Add Glacial Acetic Acid (1.5 equiv) to the solution before adding fluoride. This neutralizes the basicity of TBAF.

  • Initiation: Add TBAF (1.0 M in THF, 1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir.

    • TBS:[1][3][5] 1–2 hours.[3]

    • TES: <30 mins.

  • Quench: Dilute with EtOAc and quench with saturated aqueous

    
    .
    
  • Purification: Wash with brine, dry over

    
    .
    
Protocol B: HF-Pyridine Cleavage (Best for TBDPS)

Use this for TBDPS or when the hydrazide is highly functionalized and sensitive to basic TBAF.

Safety Warning: HF-Pyridine is corrosive and toxic. Use plastic labware (polypropylene) and work in a well-ventilated fume hood.

  • Preparation: Dissolve substrate in THF (0.1 M) in a polypropylene vial.

  • Reagent: Prepare a stock solution of HF-Pyridine (70% HF) diluted in Pyridine/THF (ratio 1:2:5).

  • Addition: Add the buffered HF stock solution (20 equiv of HF) at 0°C.

  • Reaction: Stir at RT.

    • TBS:[1][3][5] 30 mins.

    • TBDPS: 4–12 hours.

  • Quench: Critical Step. Pour the reaction mixture carefully into a rapidly stirring slurry of saturated aqueous

    
     and EtOAc. Do not add bicarbonate to the acid; add acid to the bicarbonate to control effervescence.
    

Decision Workflow

Use the following logic to select the correct condition for your specific analog.

DecisionTree Start Select Cleavage Condition SilylType Identify Silyl Group Start->SilylType Labile TMS / TES SilylType->Labile Robust TBS / TBDPS SilylType->Robust AcidCleave Use mild Acid (AcOH/THF or HCl/MeOH) Labile->AcidCleave SensCheck Is Hydrazide Base-Sensitive? Robust->SensCheck UseTBAF Use Buffered TBAF (TBAF + AcOH) SensCheck->UseTBAF No UseHF Use HF-Pyridine (Buffered Acidic F-) SensCheck->UseHF Yes (High Risk)

Caption: Figure 2. Selection workflow for maximizing benzhydrazide recovery during silylation cleavage.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[8]1972 , 94, 6190–6191.

  • Hanessian, S.; Lavallee, P. "The preparation and synthetic utility of tert-butyldiphenylsilyl ethers." Can. J. Chem.1975 , 53, 2975–2977.

  • Pilcher, A. S.; DeShong, P. "Fluoride-Mediated Cleavage of Silyl Ethers." J. Org. Chem.1996, 61, 6901. (Discussing buffering effects).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide, a specialized chemical intermediate. As researchers and drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is founded on the principles of chemical compatibility, hazard mitigation, and regulatory compliance to ensure the protection of laboratory personnel and the environment.

The procedural recommendations herein are derived from an analysis of the compound's constituent chemical moieties: a tert-butyldimethylsilyl (TBDMS) ether and a benzhydrazide core. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds and established best practices for laboratory waste management.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe disposal. The risk profile of this compound is extrapolated from its primary functional groups.

  • Benzhydrazide Moiety: Hydrazine and its derivatives are a class of compounds known for their potential toxicity. Many are classified as toxic if swallowed, inhaled, or in contact with skin, and some are suspected carcinogens.[1][2] Therefore, this compound must be handled as a potentially toxic and irritant substance. All operations should be conducted within a certified chemical fume hood.

  • Organosilicon (TBDMS Ether) Moiety: The TBDMS group is a bulky silyl ether. While organosilicon compounds vary in reactivity, they should generally be stored and handled to avoid contact with incompatible materials like water, acids, and bases, which could potentially cleave the silyl ether.[3][4][5] Thermal decomposition may produce toxic fumes and silicon dioxide.[6][7]

Based on this analysis, the compound should be treated as hazardous waste, likely falling under the Toxicity characteristic as defined by the Environmental Protection Agency (EPA).[8]

Table 1: Inferred Hazard Profile

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin, based on data for related hydrazide compounds.[1]Handle in a chemical fume hood. Wear nitrile gloves, safety goggles with side shields, and a lab coat.[1]
Skin/Eye Irritation Assumed to be an irritant to skin and eyes.[9]Avoid all direct contact. In case of contact, rinse immediately and thoroughly with water.[7]
Reactivity The silyl ether bond is susceptible to cleavage by strong acids and fluoride sources.[4][10] The hydrazide moiety may react with strong oxidizing agents.Segregate from incompatible materials, particularly acids and oxidizers.[3][11]
Chronic Toxicity Long-term exposure to hydrazine derivatives may pose carcinogenic risks.[2]Minimize exposure through engineering controls and appropriate PPE.
Environmental Hazard May be toxic to aquatic life with long-lasting effects.[12]Do not dispose of down the drain or in regular trash. Prevent release into the environment.[3][13]

Guiding Principles for Disposal

The disposal strategy is governed by the need to contain the hazardous benzhydrazide core and manage the reactivity of the silyl ether.

  • No Sewer Disposal: Under no circumstances should this compound or its rinsate be disposed of down the drain.[14][15] Its potential toxicity and environmental hazards necessitate professional disposal.

  • Segregation is Critical: This waste must be segregated into a dedicated hazardous waste stream. Incompatible wastes, such as strong acids or oxidizers, must not be mixed in the same container to prevent dangerous reactions.[11][14]

  • Inertization and Stabilization: Chemical neutralization is not recommended in a standard laboratory setting without a specific, validated protocol. The primary method of disposal will be incineration by a licensed waste management facility.[3][16] The goal of the laboratory is to safely collect, containerize, and label the waste for pickup.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling pure compound waste, contaminated labware, and minor spills.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A properly fastened lab coat.

  • Engineering Controls: All handling of the solid compound and preparation of waste containers must be performed inside a certified chemical fume hood.[1]

Waste Collection and Containerization
  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be in good condition and compatible with the waste.[17] Do not use Schott bottles or other expensive labware for waste collection.[11]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[17] The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).[17]

    • The approximate quantity or concentration of the waste.

    • Relevant hazard pictograms (e.g., Toxic, Environmental Hazard, Irritant).

    • The date of accumulation.

    • The name of the generating researcher or lab group.

  • Containerizing Waste:

    • Solid Waste: Carefully transfer any residual pure compound, weighing paper, or contaminated solids (e.g., silica gel) into the designated container using a spatula or scoop.

    • Liquid Waste: If the compound is in solution, transfer the solution to the hazardous waste container.

    • Keep Container Closed: The waste container must be kept closed at all times except when adding waste. Do not leave a funnel in the container opening.[17]

Decontamination of Laboratory Equipment
  • Initial Rinse: Rinse all contaminated glassware (beakers, flasks, etc.) and equipment (spatulas, stir bars) three times with a suitable organic solvent, such as isopropanol or ethanol.

  • Collect Rinsate: The solvent from these initial rinses is considered hazardous waste and must be collected in the same designated container as the primary waste.

  • Final Cleaning: After the triple rinse, the glassware may be washed using standard laboratory procedures.[11][13]

Spill Management

For small spills contained within the chemical fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[1]

  • Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol). Place the contaminated cloth into the hazardous waste container.

  • Report the Spill: Follow your institution's internal policies for reporting chemical spills.

Disposal Decision Workflow

The following diagram provides a visual guide to the disposal decision-making process.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste Generation (Contains this compound) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe waste_type Waste Form? collect_solid Step 3a: Transfer Solid Waste (Pure compound, contaminated disposables) waste_type->collect_solid Solid / Contaminated Disposables collect_liquid Step 3b: Transfer Liquid Waste (Rinsate, solutions) waste_type->collect_liquid Liquid / Rinsate spill_kit Step 3c: Use Inert Absorbent for Spill Cleanup waste_type->spill_kit Spill ppe->waste_type container Step 2: Use Designated, Labeled Hazardous Waste Container seal Step 4: Securely Seal Container When Not in Use container->seal collect_solid->container collect_liquid->container spill_kit->container storage Step 5: Store in Satellite Accumulation Area seal->storage pickup Step 6: Arrange for Pickup by EH&S or Licensed Contractor storage->pickup

Caption: Disposal workflow for this compound.

Regulatory Framework

All hazardous waste disposal is governed by strict regulations to ensure "cradle-to-grave" management. In the United States, this is primarily managed by the EPA under the Resource Conservation and Recovery Act (RCRA).[18] Your institution's Environmental Health & Safety (EH&S) office is your primary resource for ensuring compliance with all federal, state, and local regulations.[17] They will coordinate the final pickup and disposal of the waste with a licensed hazardous waste management company.[19]

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all applicable local, state, and federal regulations.

References

  • University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines." Accessed March 2026.
  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Research. Accessed March 2026.
  • Tetra Tech. "Hazardous Waste Disposal in the Workplace: EPA Regulations to Know." Published July 12, 2022.
  • Study.com.
  • Safety-Kleen.
  • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." Accessed March 2026.
  • Sylicglobal. "Precautions For Safe Use Of Organosilicon." Published November 14, 2023.
  • Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices." Published December 31, 2024.
  • University of Otago. "Laboratory chemical waste disposal guidelines." Accessed March 2026.
  • AGPRO. "Safety Data Sheet: AGPRO Organosilicone." Published June 16, 2022.
  • U.S. Environmental Protection Agency. "Steps in Complying with Regulations for Hazardous Waste.
  • Applied Poleramic, Inc. "Material Safety Data Sheet: Organosilicon Compound in Isopropanol." Published November 7, 2000.
  • U.S. Environmental Protection Agency.
  • BenchChem. "Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-." Accessed March 2026.
  • National Center for Biotechnology Information. "Toxicological Profile for Hydrazines." Published September 1997.
  • Sigma-Aldrich. "Safety Data Sheet: 4-tert-butylbenzaldehyde.
  • Deep Sea. "How to dispose of silicone fluid 500 safely?" Published August 29, 2025.
  • NASA Spinoff. "Organic Compound Turns Toxic Waste into Harmless Byproducts." Accessed March 2026.
  • MDPI. "Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy." Published May 14, 2023.
  • AK Scientific, Inc. "Safety Data Sheet: (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one." Accessed March 2026.
  • TCI Chemicals. "Safety Data Sheet: 4-Methylbenzohydrazide." Accessed March 2026.
  • Fisher Scientific. "Safety Data Sheet: 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde.
  • Defense Technical Information Center. "Safety and Handling of Hydrazine."
  • Wikipedia. "Silyl ether." Accessed March 2026.
  • Chemistry LibreTexts. "16: Silylethers.
  • Gelest. "Deprotection of Silyl Ethers." Gelest Technical Library. Accessed March 2026.

Sources

Personal protective equipment for handling 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide (CAS: 179055-96-0) requires a nuanced understanding of both its reactive moieties. This compound merges the nucleophilic reactivity of a hydrazide group with the specific chemical lability of a tert-butyldimethylsilyl (TBS/TBDMS) ether.

To build a truly safe and effective operational environment, we must move beyond generic safety data sheets and understand the causality behind the hazards. This guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) requirements, and self-validating protocols necessary for drug development professionals to handle this reagent with absolute confidence.

Mechanistic Hazard Profiling

The safety profile of this compound is dictated by its two distinct functional groups:

  • The Hydrazide Moiety (-C(=O)NHNH₂): Hydrazides are potent nucleophiles designed to conjugate with aldehydes and ketones. Biologically, this means they can cross-react with epidermal proteins and mucous membranes, leading to acute skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1]. Prolonged exposure without proper barrier protection can lead to dermal sensitization[2].

  • The TBS Ether Moiety (-O-Si(CH₃)₂tBu): While highly stable under basic and neutral conditions, TBS ethers are specifically designed to cleave in the presence of strong acids or fluoride ions. Accidental exposure to acidic environments will prematurely unmask the hydroxyl group, releasing tert-butyldimethylsilanol. More critically, intentional deprotection using fluoride reagents (e.g., TBAF or KHF₂) can generate trace amounts of highly toxic hydrofluoric acid (HF) vapors[3], necessitating specialized exhaust and quenching protocols.

Quantitative Hazard & PPE Matrix

To mitigate these specific chemical triggers, standard laboratory attire is insufficient. The following table summarizes the quantitative data and mechanistic rationale for the required PPE.

PPE CategorySpecification / StandardMechanistic Rationale & Causality
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness, EN 374)Hydrazides can permeate standard latex over time. Nitrile provides a superior barrier against nucleophilic amines and the organic solvents (DMF, DCM) used during conjugation. Double-gloving is recommended during deprotection.
Eye Protection Tight-fitting Safety Goggles (ANSI Z87.1)Protects against micro-particulate crystalline dust during weighing and prevents severe ocular damage (H319) from solvent splashes[1].
Respiratory N95 or P100 Particulate Respirator (NIOSH)Required if handling outside a ventilated enclosure. Filters particulates < 5 µm to prevent inhalation-induced inflammatory responses in the respiratory tract (H335)[2].
Body Protection Flame-retardant Lab Coat (e.g., Nomex)Mitigates static discharge risks when handling dry powders near flammable organic solvents, preventing flash fires.

Operational Workflow & Safe Handling Protocol

The following DOT diagram maps the logical progression and safety checkpoints for handling and reacting this compound.

G Start 4-(TBS-oxy)methylbenzhydrazide Storage (-20°C, Argon) Weighing Weighing & Transfer (Ventilated Balance Enclosure) Start->Weighing Reaction Conjugation Reaction (Fume Hood, Hydrazone Formation) Weighing->Reaction Dissolve in DMF/DCM Deprotection TBS Deprotection (Fluoride or Acidic Conditions) Reaction->Deprotection Hazard CAUTION: HF Gas or Silanol Byproduct Generation Deprotection->Hazard Disposal Segregated Organic Waste (Away from Oxidizers) Deprotection->Disposal Hazard->Disposal

Operational workflow for handling and reacting TBS-protected benzhydrazide.
Step-by-Step Methodology: Conjugation and Deprotection

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint is cleared.

Phase 1: Inert Weighing and Transfer

  • Preparation: Ensure the ventilated balance enclosure has a face velocity of 60–100 fpm. Wear full PPE as outlined in the matrix.

  • Handling: Using an anti-static spatula, weigh the required mass. Causality: Static electricity can cause the fine hydrazide powder to aerosolize, bypassing standard draft shields and increasing inhalation risk.

  • Self-Validation Check: To ensure the hydrazide has not degraded or oxidized into inactive symmetric diacylhydrazines during storage, perform a rapid Thin Layer Chromatography (TLC) check (eluting with cyclohexane-ethyl acetate 7:3) prior to conjugation[4]. A single distinct spot confirms monomeric integrity.

Phase 2: Hydrazone Conjugation

  • Transfer the reagent to a flame-dried round-bottom flask under an Argon atmosphere.

  • Dissolve in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Introduce the target aldehyde/ketone. The nucleophilic hydrazide will attack the carbonyl to form a stable hydrazone linkage.

Phase 3: TBS Deprotection (High-Risk Phase)

  • Reagent Selection: To unmask the hydroxyl group, the TBS ether must be cleaved. If utilizing Potassium Bifluoride (KHF₂) in methanol for mild, selective desilylation, ensure calcium gluconate gel is physically present on the benchtop.

  • Execution: Slowly add KHF₂ (e.g., 2.0 equivalents) to the reaction mixture. Causality: While KHF₂ efficiently cleaves TBDMS groups without affecting base-labile functionalities, strict safety precautions are necessary due to the potential formation of hydrofluoric acid (HF) micro-vapors during the reaction[3].

  • Quenching (Self-Validation): Do not expose the reaction to ambient air until quenched. Add saturated aqueous sodium bicarbonate dropwise until the pH reaches 7.5–8.0. This neutralizes any residual acidic fluoride species before solvent extraction.

Chemical Disposal & Spill Mitigation

Improper disposal of bifunctional reagents can lead to dangerous cross-reactions in waste carboys.

  • Spill Mitigation: In the event of a dry powder spill, do not use water, as it can spread the reactive hydrazide. Use dry clean-up procedures (e.g., sweeping with a damp absorbent pad) and avoid generating dust[2]. Place residues in a sealed, labeled plastic container.

  • Aqueous Fluoride Waste: Any aqueous washings from the Phase 3 deprotection step must be segregated into designated "Fluoride Aqueous Waste" containers. Never mix fluoride waste with glass-containing waste, as residual HF will etch the glass and compromise the container's structural integrity.

  • Organic Hydrazide Waste: Unreacted hydrazide organics must be segregated from strong oxidizing agents (e.g., Nitric acid, Peroxides, Permanganates). Mixing hydrazides with oxidizers can trigger violent exothermic decomposition and potential deflagration.

References

  • Cayman Chemical. Safety Data Sheet acc. to OSHA HCS: Biotin LC hydrazide.
  • Apollo Scientific. Safety Data Sheet: DL-Serine hydrazide hydrochloride.
  • Organic Chemistry Portal. KHF2: A Mild and Selective Desilylating Agent for Phenol tert-Butyldimethylsilyl (TBDMS) Ethers.
  • Organic Syntheses. Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.